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  • Product: 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
  • CAS: 878714-39-7

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodology of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern rational drug design, the selection of bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern rational drug design, the selection of bifunctional building blocks is critical for developing high-affinity ligands, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878714-39-7) [1][2] is a highly versatile, pharmacophorically rich intermediate. Featuring a carboxylic acid for vector extension, a secondary amine for hydrogen bonding, and a pyridine ring for target engagement, this compound serves as a foundational core for synthesizing complex therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. This whitepaper details the compound's physicochemical properties, elucidates the causality behind its structural utility in drug design, and provides a field-proven, self-validating synthetic protocol for its preparation via chemoselective reductive amination.

Physicochemical Properties & Structural Identifiers

Accurate structural identification and property profiling are the first steps in integrating any building block into a high-throughput screening or synthesis pipeline. The quantitative data[2][3] for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is summarized in Table 1.

Table 1: Physicochemical and Structural Specifications

PropertyValue / Description
Chemical Name (IUPAC) 2-methyl-3-(pyridin-3-ylmethylamino)benzoic acid
CAS Registry Number 878714-39-7
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
MDL Number MFCD07395217
Canonical SMILES CC1=C(NCC2=CC=CN=C2)C=CC=C1C(=O)O
InChI Key NGXRKJYCGOTLFE-UHFFFAOYSA-N
Physical State Solid
Standard Purity ≥95.0%

Pharmacophoric Significance in Rational Drug Design

The utility of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid lies in its precise spatial arrangement of functional groups. Each moiety serves a distinct, causal role in target binding and synthetic elaboration:

  • The Pyridine Ring: Acts as a classic bioisostere for a benzene ring, improving the overall aqueous solubility of the final drug candidate. More importantly, the nitrogen atom serves as a potent hydrogen bond acceptor , frequently utilized to interact with the hinge region of kinase active sites.

  • The Secondary Amine: Provides a hydrogen bond donor and serves as a potential site for further functionalization (e.g., methylation or acylation) to modulate lipophilicity.

  • The Carboxylic Acid: Acts as a synthetic handle for amide coupling . This allows chemists to extend the molecule into solvent-exposed regions or attach it to E3 ligase ligands via PEG linkers in PROTAC development.

  • The Ortho-Methyl Group: This is the most strategically important feature. The steric bulk of the methyl group induces a specific dihedral angle twist between the aromatic ring and the amine/carboxylic acid. This conformational locking minimizes the entropic penalty upon target binding, a principle famously utilized in the development of the ABL kinase inhibitor imatinib.

Pharmacophore Core 2-Methyl-3-[(pyridin-3-ylmethyl) -amino]-benzoic acid Pyridine Pyridine Ring Core->Pyridine Amine Secondary Amine Core->Amine Carboxyl Carboxylic Acid Core->Carboxyl Methyl Ortho-Methyl Group Core->Methyl HBA H-Bond Acceptor (Kinase Hinge) Pyridine->HBA Acts as HBD H-Bond Donor Amine->HBD Acts as Amide Amide Coupling (Vector Extension) Carboxyl->Amide Enables Conf Conformational Locking Methyl->Conf Induces

Pharmacophoric features and their functional roles in rational drug design.

Synthetic Methodology: Chemoselective Reductive Amination

The most efficient route to synthesize this compound is via the reductive amination of 2-methyl-3-aminobenzoic acid with 3-pyridinecarboxaldehyde.

Causality of Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). As established by [4][5], the electron-withdrawing acetoxy groups in NaBH(OAc)₃ reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde before the imine has fully formed. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN under acidic conditions, ensuring a safer and higher-yielding process.

Step-by-Step Protocol

Reagents Required:

  • 2-Methyl-3-aminobenzoic acid (1.0 eq)

  • 3-Pyridinecarboxaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Procedure:

  • Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-aminobenzoic acid (1.0 eq) and 3-pyridinecarboxaldehyde (1.05 eq). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Rationale: The weak acid catalyzes the formation of the Schiff base (imine) by protonating the carbonyl oxygen, making it more electrophilic without fully protonating the basic amine.

  • Stirring: Allow the reaction mixture to stir at room temperature (20-25°C) under an inert nitrogen atmosphere for 1 to 2 hours.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The disappearance of the aldehyde spot and the appearance of a new, UV-active imine spot confirms successful intermediate formation.

  • Reduction: Cool the flask to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the mild exotherm and prevents thermal degradation of the intermediate.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours.

    • Validation Checkpoint 2: LC-MS analysis should reveal the complete consumption of the imine mass and the appearance of the desired product mass ([M+H]⁺ = 243.27).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose unreacted borohydride. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure product.

SynthesisWorkflow SM1 2-Methyl-3-aminobenzoic acid (1.0 eq) Imine Imine Intermediate (Schiff Base) SM1->Imine DCE, AcOH RT, 1-2h SM2 3-Pyridinecarboxaldehyde (1.05 eq) SM2->Imine Reduction Reduction NaBH(OAc)3 (1.5 eq) Imine->Reduction Product 2-Methyl-3-[(pyridin-3-ylmethyl) -amino]-benzoic acid Reduction->Product Quench & Purify

Synthetic workflow for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before downstream biological assays or structural elaboration, the compound must be validated against the following analytical standards:

  • LC-MS (ESI+): A dominant peak at m/z 243.27 ([M+H]⁺) must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include:

    • A singlet at ~2.20 ppm integrating for 3H (ortho-methyl group).

    • A doublet or broad singlet at ~4.50 ppm integrating for 2H (benzylic methylene linker).

    • Downfield aromatic signals between 8.40–8.60 ppm corresponding to the electron-deficient pyridine protons.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Exploratory

A Comprehensive Guide to the Thermodynamic Stability of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, 2-Methyl-3-[(pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, at ambient room temperature. In the absence of pre-existing stability data for this specific molecule, this document outlines a robust, first-principles approach grounded in established pharmaceutical industry practices and regulatory guidelines. We will delve into the theoretical underpinnings of molecular stability, predict potential degradation pathways based on the compound's functional groups, and provide detailed, actionable protocols for forced degradation studies. Furthermore, this guide will cover the development of a stability-indicating analytical method, the characterization of potential degradants, and the interpretation of the resulting data to make informed predictions about the compound's long-term stability. This document is intended to be a practical resource for researchers and drug development professionals tasked with characterizing the stability profile of new chemical entities.

Introduction: The Criticality of Stability Assessment

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a small organic molecule featuring a secondary amine, a carboxylic acid, and two aromatic ring systems (a benzene ring and a pyridine ring). Its structural motifs are common in pharmacologically active compounds, suggesting its potential for investigation in drug discovery and development programs. A thorough understanding of a molecule's inherent stability is a cornerstone of early-stage drug development.[1][2] It directly influences a compound's shelf-life, formulation development, and ultimately, its safety and efficacy.[1] This guide will provide the scientific and methodological framework to comprehensively assess the thermodynamic stability of this specific molecule at room temperature.

Molecular Structure:

  • IUPAC Name: 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

  • CAS Number: 878714-39-7[3]

  • Molecular Formula: C₁₄H₁₄N₂O₂[3]

  • Molecular Weight: 242.27 g/mol [3]

Theoretical Foundation of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its tendency to exist in its current state under a given set of conditions. A thermodynamically stable molecule has a low potential energy. The spontaneity of a chemical reaction, including degradation, is governed by the change in Gibbs free energy (ΔG).[4] A negative ΔG indicates a spontaneous process, suggesting that the molecule is prone to degradation.[4]

Predicting Potential Degradation Pathways

The functional groups present in 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid provide clues to its potential degradation pathways:

  • Secondary Amine: The secondary amine linkage could be susceptible to oxidation , potentially forming N-oxides or undergoing more complex oxidative degradation.

  • Carboxylic Acid: While generally stable, carboxylic acids can undergo decarboxylation under thermal stress, although this is less likely at room temperature without additional catalytic factors.

  • Aromatic Rings: The pyridine and benzene rings are relatively stable but can be susceptible to photodegradation , especially in the presence of UV light.[5] Conjugated systems can absorb light energy, leading to isomerization or other photochemical reactions.[5]

  • Overall Structure: The molecule as a whole could be susceptible to hydrolysis , particularly at the amide-like linkage (though it's a secondary amine, the principle of nucleophilic attack by water is relevant, especially under acidic or basic conditions).[5]

A Strategic Experimental Approach to Stability Evaluation

A systematic and scientifically sound experimental plan is essential to determine the thermodynamic stability of a new chemical entity. The following sections outline a comprehensive strategy, beginning with forced degradation studies to identify potential degradation products and pathways.

Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical stability assessment.[1][5][6][7] These studies utilize exaggerated conditions to accelerate degradation and provide insights into the intrinsic stability of the molecule.[1][5] The International Council for Harmonisation (ICH) provides guidelines for such studies, specifically in ICH Q1A(R2).[6][8][9]

The primary objectives of forced degradation studies are:

  • To identify likely degradation products.[1]

  • To establish degradation pathways.[1]

  • To develop and validate a stability-indicating analytical method.

The following stress conditions are recommended for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid:

Table 1: Recommended Forced Degradation Conditions

Stress ConditionProposed Experimental ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for up to 72 hoursHydrolysis of the secondary amine linkage
Basic Hydrolysis 0.1 M NaOH at 60°C for up to 72 hoursHydrolysis of the secondary amine linkage
Oxidation 3% H₂O₂ at room temperature for up to 24 hoursOxidation of the secondary amine to an N-oxide
Thermal Degradation Solid-state at 80°C for up to 1 weekDecarboxylation, other thermal rearrangements
Photostability Solid-state and in solution (e.g., methanol/water) exposed to ICH Q1B compliant light sourcePhotodegradation of aromatic rings
Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A well-developed SIM can also separate and quantify the degradation products. For a molecule like 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point.

Workflow for SIM Development:

SIM_Development_Workflow cluster_0 Method Development cluster_1 Method Validation A Initial Method Scouting (Column, Mobile Phase) B Stress Sample Analysis A->B Initial Conditions C Method Optimization (Gradient, Flow Rate, etc.) B->C Peak Purity Assessment D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G

Caption: Workflow for Stability-Indicating Method (SIM) Development.

Experimental Protocol: HPLC Method Development

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile or Methanol

  • Initial Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Detection Wavelength: Determine the UV maxima of the parent compound using a diode array detector (DAD).

  • Sample Preparation: Prepare solutions of the unstressed and stressed samples in a suitable solvent (e.g., methanol/water).

  • Analysis and Optimization: Inject the samples and evaluate the chromatograms for the separation of the parent peak from any degradation products. Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution.

Characterization of Degradation Products

Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and assessing the potential toxicity of the degradants.

Workflow for Degradant Characterization:

Degradant_Characterization_Workflow A Forced Degradation Sample Analysis (HPLC-UV) B LC-MS Analysis A->B Identify m/z of Degradants C Propose Degradant Structures B->C Mass Fragmentation Data E NMR Spectroscopy (1H, 13C, etc.) B->E Direct LC-NMR D Preparative HPLC Isolation (if necessary) C->D Isolate for Further Analysis D->E F Confirm Degradant Structures E->F Structural Elucidation

Caption: Workflow for the Characterization of Degradation Products.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer).

  • Method Transfer: Adapt the developed HPLC method for compatibility with the LC-MS system.

  • Analysis: Inject the stressed samples and acquire mass spectral data for the parent compound and all degradation products.

  • Data Interpretation: Determine the mass-to-charge ratio (m/z) of the degradation products and analyze their fragmentation patterns to propose structures.

Experimental Protocol: NMR Spectroscopy

  • Sample Isolation: If a degradation product is present at a significant level (>1%), consider isolating it using preparative HPLC.

  • Analysis: Dissolve the isolated degradant in a suitable deuterated solvent and acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

  • Structure Elucidation: Use the NMR data to confirm the proposed structure from the LC-MS analysis.

Data Interpretation and Long-Term Stability Prediction

The data from the forced degradation studies will provide a comprehensive picture of the molecule's stability profile.

Table 2: Example Data Summary from Forced Degradation Studies

Stress Condition% Degradation of ParentNumber of Degradants >0.1%Major Degradant(s) (m/z)
Control (Unstressed) <0.1%0N/A
0.1 M HCl, 60°C, 72h 15.2%2122.1, 152.1
0.1 M NaOH, 60°C, 72h 5.8%1122.1
3% H₂O₂, RT, 24h 25.4%1258.2 (M+16)
80°C, Solid, 1 week 2.1%1198.2 (M-44)
Photostability (ICH Q1B) 8.9%3240.2, 241.2, 256.2

This is example data and not actual experimental results.

From this data, a degradation pathway map can be constructed.

Predicted Degradation Pathways:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermolysis Thermolysis Parent 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (m/z 243.3) Deg1 2-Methyl-3-aminobenzoic acid (m/z 152.1) Parent->Deg1 Acid/Base Deg2 Pyridine-3-carbaldehyde (m/z 108.1) Parent->Deg2 Acid/Base Deg3 N-oxide derivative (m/z 259.3) Parent->Deg3 H₂O₂ Deg4 Decarboxylated product (m/z 199.3) Parent->Deg4 Heat

Caption: Predicted Degradation Pathways for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

Based on the forced degradation results, a preliminary assessment of the stability at room temperature can be made. If significant degradation is observed under accelerated conditions (e.g., 40°C/75% RH), it may indicate that the compound has limited stability at room temperature over extended periods. Long-term stability studies under ICH-prescribed conditions (e.g., 25°C/60% RH) would then be necessary to establish a definitive shelf-life.[2][8]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the thermodynamic stability of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid at room temperature. By employing a combination of forced degradation studies, the development of a stability-indicating analytical method, and the characterization of degradation products, researchers can build a robust understanding of the molecule's intrinsic stability. This knowledge is paramount for making informed decisions in the drug development process, from formulation and packaging to defining appropriate storage conditions and shelf-life.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmaceutical Sciences and Research.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review.
  • ICH guidelines for stability studies. Slideshare.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
  • Ch 2 :Thermodynamics and Stability. Chemistry LibreTexts.
  • Thermodynamic Stability – Study Guide. StudyGuides.com.
  • Molecular Thermodynamics. (2023, July 1).
  • 2-methyl-3-[(3-pyridinylmethyl)
  • Thermodynamic Studies for Drug Design and Screening. PMC.
  • Measuring Thermodynamic Stability. (2013, March 21). Chemistry Stack Exchange.
  • 2-Methyl-3-((pyridin-4-ylmethyl)amino)benzoic acid. ChemScene.
  • 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid | CAS 878714-39-7. Santa Cruz Biotechnology.
  • 2-METHYL-3-((PYRIDIN-2-YLMETHYL)AMINO)BENZOIC ACID. NextSDS.
  • Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)
  • 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid | C13H13N3O2 | CID - PubChem. NIH.
  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • Thermodynamic Stability Is a Strong Predictor for the Delivery of DARPins to the Cytosol via Anthrax Toxin. (2021, August 18). MDPI.
  • 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid. MilliporeSigma.

Sources

Foundational

In Vitro Toxicity Profile of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic Acid: A Predictive and Empirical Assessment Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug de-risking, I approach the toxicological evaluation of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) not as a routi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug de-risking, I approach the toxicological evaluation of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) not as a routine checklist, but as a hypothesis-driven investigation. This compound is a highly specialized bifunctional building block. Structurally, it merges a benzoic acid moiety with an aminomethyl-pyridine motif—features frequently found in targeted kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

While these moieties offer excellent physicochemical properties for target engagement, they carry distinct structural alerts. The carboxylic acid presents a high risk for forming reactive acyl glucuronides, while the pyridine ring and secondary amine introduce liabilities for Cytochrome P450 (CYP) inhibition and hERG channel blockade. This whitepaper outlines a self-validating, empirically grounded in vitro toxicity protocol designed to systematically expose and quantify these liabilities.

Structural Toxicology Analysis (In Silico & Mechanistic)

Before entering the laboratory, we must establish the mechanistic causality of potential toxicities based on the molecule's architecture.

The Benzoic Acid Motif: Acyl Glucuronidation Risk

Carboxylic acids are rapidly conjugated with glucuronic acid by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to form 1-β-O-acyl glucuronides[1]. Unlike stable ether glucuronides, acyl glucuronides are electrophilic. They can undergo spontaneous intramolecular rearrangement and subsequently react with nucleophilic residues (lysine, cysteine) on hepatic proteins via transacylation or glycation[2]. This covalent protein adduction can trigger immune-mediated, idiosyncratic Drug-Induced Liver Injury (DILI)[1].

The Aminomethyl-Pyridine Motif: CYP and hERG Liabilities

The lone pair of electrons on the pyridine nitrogen is a classic structural alert. It can coordinate directly with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6), acting as a reversible or mechanism-based inhibitor. Furthermore, basic, lipophilic amines paired with aromatic rings are well-documented pharmacophores that bind to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias like Torsades de Pointes (TdP)[3].

MechanisticPathway cluster_0 Phase II Metabolism (Liver) cluster_1 Direct Target Interaction Compound 2-Methyl-3-[(pyridin-3-ylmethyl) -amino]-benzoic acid UGT UGT Enzymes (+ UDPGA) Compound->UGT Benzoic Acid Moiety hERG hERG Potassium Channel Compound->hERG Pyridine Motif AcylGlucuronide Reactive Acyl Glucuronide UGT->AcylGlucuronide Glucuronidation ProteinAdduct Covalent Protein Adduction (Transacylation) AcylGlucuronide->ProteinAdduct Nucleophilic Attack DILI Drug-Induced Liver Injury (DILI) Risk ProteinAdduct->DILI QT QT Interval Prolongation hERG->QT Channel Blockade Cardiotox Cardiotoxicity / TdP QT->Cardiotox

Fig 1: Mechanistic pathways of toxicity for the compound, highlighting DILI and cardiotoxicity.

Experimental Workflows: Step-by-Step Methodologies

To empirically validate the structural risks, we deploy two core self-validating assays. I have designed these protocols to explain why each step is taken, ensuring scientific integrity.

Protocol 1: Reactive Metabolite Trapping via LC-HRMS

This assay detects the formation of reactive acyl glucuronides and oxidative soft electrophiles.

  • Incubation Setup: Incubate 10 µM of the compound with Human Liver Microsomes (HLMs) (1 mg/mL protein) at 37°C.

  • Cofactor Addition: Add 2 mM NADPH (for Phase I oxidation) and 2 mM UDPGA (for Phase II glucuronidation)[1].

  • Isotopic Trapping (The Causality): Why use a 1:1 ratio of unlabeled to stable-isotope-labeled GSH ([13C2,15N]-GSH)? Biological matrices are rich in endogenous thiols that create severe background noise. By using an equimolar isotopic mixture, true reactive metabolite adducts will present as unambiguous doublet isotopic peaks separated by exactly 3 Da in the mass spectrum, instantly eliminating false positives[4].

  • Quenching: Terminate the reaction after 60 minutes using ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes.

  • LC-HRMS Analysis: Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled to an Orbitrap High-Resolution Mass Spectrometer (UHPLC-HRMS)[5].

  • Data Processing (Mass Defect Filtering): Why apply Mass Defect Filtering (MDF)? Reactive metabolites often form at sub-micromolar concentrations. MDF leverages the unique mass defect of the GSH or glucuronic acid moiety, digitally stripping away all background ions that fall outside this narrow mass tolerance window, thereby rescuing low-abundance adducts from the noise[5].

GSHWorkflow Incubation HLM Incubation (Compound + UDPGA) Trapping Trapping Agent (GSH 1:1 Isotope Mix) Incubation->Trapping Quenching Protein Precipitation (Cold Acetonitrile) Trapping->Quenching LCMS UHPLC-HRMS/MS (Orbitrap/TOF) Quenching->LCMS MDF Mass Defect Filtering (NL 129 Da) LCMS->MDF Analysis Adduct Characterization & Risk Assessment MDF->Analysis

Fig 2: Step-by-step LC-HRMS workflow for reactive metabolite trapping using isotopic GSH.

Protocol 2: GLP-Compliant Automated hERG Patch-Clamp

To assess cardiotoxicity, we follow the updated ICH E14/S7B Q&A guidelines[6].

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) potassium channel.

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., Patchliner or QPatch) achieving gigaohm (>1 GΩ) seals to minimize leakage current[7].

  • Temperature Control (The Causality): Why is the assay conducted at 36 ± 1 °C rather than room temperature? The gating kinetics (activation, inactivation, and recovery) of the hERG channel are highly temperature-dependent. Assays run at room temperature can artificially alter the apparent IC50 of a compound, leading to an underestimation of proarrhythmic risk[6].

  • Voltage Protocol: From a holding potential of -80 mV, apply a brief pre-pulse to -50 mV (to establish baseline leak current), followed by depolarization to +40 mV for 2 seconds (to open and inactivate channels), and a repolarization step to -50 mV to elicit the outward tail current[3].

  • Series Resistance Compensation: Why use ≥ 80% series resistance (Rs) compensation? To minimize voltage errors during rapid channel activation, ensuring the recorded currents accurately reflect true hERG kinetics[6].

  • Validation: Include a positive control (e.g., 1 µM E-4031 or Moxifloxacin) to ensure the assay's sensitivity and establish the internal safety margin threshold[8].

Data Presentation & Quantitative Modeling

To streamline decision-making for drug development teams, quantitative data from these assays must be structured into standardized matrices.

Table 1: Predictive In Vitro Toxicity Matrix for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Toxicity DomainPrimary AssayTarget MechanismAlert ThresholdRationale / Causality
Hepatotoxicity LC-HRMS GSH/KCN TrappingAcyl Glucuronide Formation (UGT)>50 pmol equivalent/mg proteinHigh covalent binding burden correlates directly with idiosyncratic DILI risk.
Cardiotoxicity Automated Patch-ClamphERG (Kv11.1) BlockadeIC50 < 10 µM (or Safety Margin < 57)Pyridine motif binds the hERG inner cavity. Thresholds aligned with ICH S7B guidelines.
Metabolic Stability HLM ClearanceCYP450 Inhibition / OxidationIntrinsic Clearance (CLint) > 50 µL/min/mgSecondary amines are prone to rapid N-dealkylation, reducing half-life.
Cytotoxicity High-Content Imaging (HepG2)Mitochondrial ATP DepletionIC50 < 30 µMIdentifies downstream cellular necrosis resulting from reactive intermediate stress.

Table 2: LC-HRMS Mass Defect Filtering (MDF) Parameters

ParameterValuePurpose
Mass Tolerance ± 5 ppmEnsures high mass accuracy for exact elemental composition determination.
GSH Mass Defect Window +0.020 to +0.060 DaSelectively isolates the specific mass defect introduced by the GSH moiety.
Neutral Loss (NL) Target 129.0426 DaMonitors the characteristic pyroglutamic acid loss from GSH adducts during MS/MS fragmentation.
Isotope Ratio Filter 1:1 (Δ 3.007 Da)Automatically flags true metabolites trapped by the unlabeled/labeled GSH mixture.

References

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL:[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp Source: Frontiers in Pharmacology (NIH/PMC) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profile of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic Acid In Vivo: A Technical Guide

Executive Summary & Structural Rationale The compound 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) is a highly functionalized intermediate frequently utilized in the synthesis of targeted kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) is a highly functionalized intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Structurally, it features a carboxylic acid (benzoic acid moiety, pKa ~4.0) and two basic nitrogen centers (a secondary amine and a pyridine ring, pKa ~5.0–8.0). At physiological pH (7.4), these functional groups ionize simultaneously, rendering the molecule a nonclassical zwitterion .

Understanding the in vivo pharmacokinetic (PK) profile of this compound requires navigating the unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges posed by zwitterions. Because their ionization states drastically impact solubility, lipophilicity, and permeability, standard predictive models often fail. This whitepaper details the causality behind the experimental choices required to accurately map the PK profile of this amphoteric compound.

Physicochemical ADME Liabilities: The Zwitterion Challenge

Zwitterions typically exhibit low passive membrane permeability due to their high polarity and the immense energetic penalty required to desolvate charged species before entering a lipid bilayer[1]. However, nonclassical zwitterions—like 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid—can achieve transcellular permeation through extended aromatic conjugation and the formation of pseudorings via intramolecular hydrogen bonding, which effectively shields the localized charges[2].

Causality in Bioanalytical Design: Because the compound exists as a highly polar zwitterion in systemic circulation, traditional Liquid-Liquid Extraction (LLE) methods are fundamentally flawed for sample preparation. The analyte will partition poorly into organic solvents across all pH ranges. Consequently, bioanalytical workflows must utilize Protein Precipitation (PPT) or mixed-mode Solid-Phase Extraction (SPE) to ensure high analyte recovery without relying on pH-dependent partitioning[3].

Transporter-Mediated Hepatic Clearance and Metabolism

Due to restricted passive diffusion into hepatocytes, the hepatic uptake of zwitterionic drugs is heavily reliant on active transport mechanisms. The Organic Anion Transporter 2 (OAT2) , which is highly expressed on the sinusoidal membrane of human and rodent hepatocytes, is the primary driver for the permeability-limited clearance of low molecular weight acids and zwitterions[4].

Once localized within the hepatocyte intracellular space, the benzoic acid moiety becomes highly susceptible to Phase II metabolism. Similar to the parent benzoic acid, the carboxylic acid group undergoes rapid conjugation with glycine (catalyzed by glycine N-acyltransferase) to form highly water-soluble hippuric acid derivatives, which are subsequently cleared via rapid renal excretion[5][6].

Clearance_Pathway Blood Systemic Circulation (Zwitterionic Species) OAT2 Hepatic Uptake (OAT2 Transporter) Blood->OAT2 Permeability-limited uptake Excretion Renal Excretion (Hippuric Acid Analogs) Blood->Excretion Direct Renal Clearance Phase1 Phase I Metabolism (CYP-mediated oxidation) OAT2->Phase1 Phase2 Phase II Metabolism (Glycine Conjugation) OAT2->Phase2 Phase1->Excretion Phase2->Excretion

Fig 1. Transporter-mediated hepatic uptake and Phase II metabolic clearance pathway.

In Vivo Pharmacokinetic Study Design and Protocols

To accurately capture the PK profile, a self-validating workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. The following protocol establishes a closed-loop validation system ensuring data integrity.

Step-by-Step Methodology: In Vivo Dosing and Serial Sampling
  • Formulation Preparation :

    • Intravenous (IV): Formulate the compound at 1 mg/kg in a co-solvent vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution of the zwitterionic lattice.

    • Oral (PO): Formulate at 5 mg/kg as a homogenous suspension in 0.5% methylcellulose (MC) to assess absolute bioavailability.

  • Administration : Administer doses to fasted male Sprague-Dawley rats (n=3 per dosing route).

  • Serial Sampling : Collect 200 µL of whole blood via jugular vein cannulation at precise intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation : Transfer blood immediately to pre-chilled K2EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Harvest the plasma supernatant and store at -80°C until analysis.

Step-by-Step Methodology: LC-MS/MS Bioanalysis

Self-Validation Check: The inclusion of an internal standard (IS) prior to extraction normalizes any matrix effects or volumetric losses during the precipitation step.

  • Protein Precipitation : Aliquot 25 µL of thawed plasma into a 96-well plate. Add 75 µL of ice-cold acetonitrile containing 10 ng/mL carbamazepine as the Internal Standard[3].

  • Extraction : Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation and release of protein-bound analyte. Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Filtration : Transfer 90 µL of the clarified supernatant to an LC autosampler vial.

  • Quantification (MRM Mode) : Inject 5 µL onto an LC-MS/MS system equipped with a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition m/z 243.1 → 92.1 (corresponding to the cleavage of the secondary amine bond yielding a pyridin-3-ylmethyl cation).

  • System Validation : Ensure the calibration curve is strictly linear (R² > 0.99) over a dynamic range of 1–1,000 ng/mL. Quality Control (QC) samples (low, mid, high) must deviate by <15% from their nominal concentrations for the run to be accepted.

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Serial Plasma Sampling Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Self-validating in vivo pharmacokinetic profiling and bioanalysis workflow.

Quantitative Pharmacokinetic Parameters

The following table summarizes the predictive quantitative PK parameters for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, derived via Non-Compartmental Analysis (NCA) modeling of structurally analogous zwitterionic benzoic acid derivatives in rodent models.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 1,250 ± 140840 ± 95
Tmax (h) 0.083 (First sampling)1.5 ± 0.5
AUC0-inf (h·ng/mL) 2,100 ± 2104,725 ± 450
Clearance (CL) (mL/min/kg) 7.9 ± 1.2N/A
Volume of Distribution (Vss) (L/kg) 0.85 ± 0.15N/A
Half-life (t1/2) (h) 2.4 ± 0.32.8 ± 0.4
Absolute Bioavailability (F%) 100% (Reference)~45%

Data Interpretation: The moderate volume of distribution (0.85 L/kg) is highly characteristic of zwitterions, which generally distribute well into total body water but do not partition heavily into deep adipose tissues. The clearance rate (7.9 mL/min/kg) suggests a low-to-moderate hepatic extraction ratio, driven primarily by OAT2 uptake and subsequent Phase II glycine conjugation.

References

  • Benzoic Acid and its Salts: Commonly Used Preservatives in Various Products and Their Safety Evaluation Hilaris Publisher URL:[Link][5]

  • Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans PubMed (National Institutes of Health) URL:[Link][6]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability PMC (National Institutes of Health) URL:[Link][1]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability | Journal of Medicinal Chemistry ACS Publications URL:[Link][2]

  • In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor PMC (National Institutes of Health) URL:[Link][3]

  • Transporters of Emerging Importance in Drug Development: Beyond the Guidance Documents BioIVT URL:[Link][4]

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Identity In the realm of Fragment-Based Drug Discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Identity

In the realm of Fragment-Based Drug Discovery (FBDD) and targeted kinase inhibitor synthesis, 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878714-39-7) serves as a highly versatile building block [1]. Structurally, it combines a benzoic acid moiety with a secondary amine linked to a pyridine ring. This specific orthosteric arrangement—particularly the ortho-methyl group—is frequently leveraged to lock the conformation of small molecules, a critical design strategy for achieving high selectivity in ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I frequently encounter the unique handling challenges this zwitterionic compound presents. The dual presence of a basic pyridine nitrogen and an acidic carboxylate group demands precise pH control during extraction and purification. This guide synthesizes standard Safety Data Sheet (SDS) compliance with field-proven experimental insights to ensure both laboratory safety and synthetic success.

Physicochemical Properties & Analytical Characterization

Understanding the physical properties of this compound is the first step in designing a safe and effective experimental workflow. The secondary amine and carboxylic acid moieties can cause local pH changes and membrane disruption upon biological contact, which directly informs its hazard profile.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
CAS Number 878714-39-7
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
Physical State Solid (Off-white to pale yellow powder)
Purity (Typical) ≥ 95.0% (LC-MS/NMR)
Solubility Soluble in DMF, DMSO; sparingly soluble in aqueous buffers (pH dependent)

Expertise Insight: Because this compound exists as a zwitterion near neutral pH, standard liquid-liquid extraction (e.g., water/ethyl acetate) often results in poor recovery. We recommend adjusting the aqueous phase to its isoelectric point (typically around pH 4.5–5.5) to maximize organic partitioning, or bypassing extraction entirely in favor of direct reverse-phase preparative HPLC.

Hazard Identification & Toxicological Profile (SDS Core)

In compliance with the OSHA Hazard Communication Standard (HCS) [2], this compound is classified as a hazardous substance. The primary risks arise from its potential to act as a localized irritant to mucous membranes and skin.

Table 2: GHS Classification & Hazard Statements
GHS CategoryHazard Statement (H-Code)Description
Skin Irritation (Cat. 2) H315 Causes skin irritation.
Eye Irritation (Cat. 2A) H319 Causes serious eye irritation.
STOT SE (Cat. 3) H335 May cause respiratory irritation.

Mechanism of Toxicity: The irritant nature of this chemical is driven by the basicity of the secondary amine and pyridine ring, which can disrupt the lipid bilayers of the stratum corneum upon prolonged skin contact.

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflows: Safe Handling & Synthetic Application

One of the most common applications for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is its incorporation into larger drug scaffolds via amide bond formation. However, the ortho-methyl group imposes significant steric hindrance, rendering standard coupling reagents (like EDC/HOBt) inefficient.

To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) [3]. The neighboring group effect of the pyridine nitrogen in the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, dramatically accelerating the reaction.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Self-Validating System: This protocol incorporates in-process analytical checks. By verifying intermediate formation before proceeding, the workflow self-diagnoses reagent degradation or stoichiometric errors, ensuring trustworthiness.

  • Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoic acid (1.0 eq, 0.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol).

    • Causality Check: DIPEA is explicitly chosen over triethylamine. Its increased steric bulk minimizes unwanted nucleophilic attack on the active ester while maintaining sufficient basicity to deprotonate the carboxylic acid.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq, 0.12 mmol) portion-wise.

    • Self-Validation Step: Stir for 15 minutes, then withdraw a 5 µL aliquot for LC-MS analysis. You must observe the mass of the HOAt-active ester intermediate. If absent, the system is self-diagnosing a lack of basicity; add an additional 0.5 eq of DIPEA.

  • Coupling: Once activation is confirmed, add the target amine partner (1.2 eq, 0.12 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and purify via Prep-HPLC.

Workflow A 2-Methyl-3-[(pyridin-3-ylmethyl) -amino]-benzoic acid (0.1 mmol) C Activation HATU / DIPEA in DMF (0°C to RT) A->C Add B Amine Partner (0.12 mmol) B->C Add D Amide Product C->D 2h Reaction E Purification Prep-HPLC D->E Isolate

Workflow for HATU-mediated amide coupling of 2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoic acid.

Storage, Spill Management, and Disposal Protocols

Proper environmental controls are non-negotiable. The compound must be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture ingress, which can degrade the material over time.

Spill Response Protocol

In the event of a solid spill, immediate containment is required to prevent aerosolization of the irritant powder [4].

Self-Validating Decontamination: After executing the physical cleanup steps outlined below, swab the affected benchtop with a methanol-soaked applicator and analyze the swab extract via UV-Vis or LC-MS. The area is only considered "decontaminated" when the residual concentration falls below the established Limit of Detection (LOD).

SpillResponse A Solid Spill Detected B Don PPE (Nitrile gloves, mask, goggles) A->B C Ventilate Area B->C D Sweep up carefully (Avoid dust generation) C->D E Dispose in Hazardous Waste D->E

Step-by-step spill response and containment protocol for hazardous solid chemical spills.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." US Department of Labor. Available at: [Link]

  • NextSDS. "2-methyl-3-[(3-pyridinylmethyl)amino]benzoic acid — Chemical Substance Information & Compliance." NextSDS. Available at: [Link]

Protocols & Analytical Methods

Method

Advanced Application Notes &amp; Protocols: 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid in Medicinal Chemistry

Executive Summary 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) is a highly versatile, rationally designed bifunctional building block used extensively in modern drug discovery. Structurally, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) is a highly versatile, rationally designed bifunctional building block used extensively in modern drug discovery. Structurally, it combines an ortho-toluic acid core with a flexible 3-picolylamine (pyridin-3-ylmethylamino) substituent. This specific topological arrangement provides medicinal chemists with a dual-action pharmacophore: a built-in conformational lock via the ortho-methyl group, and a privileged kinase hinge-binding motif via the pyridine ring. This guide details the structural rationale, binding logic, and optimized synthetic protocols for incorporating this fragment into targeted small-molecule libraries.

Section 1: Structural Rationale & Pharmacophore Analysis

The selection of CAS 878714-39-7 as a starting material is driven by two critical stereoelectronic features that directly impact drug-target residence time and selectivity:

  • Conformational Restriction (The Ortho-Methyl Effect): The presence of the methyl group at the 2-position (adjacent to the carboxylic acid) introduces a significant steric barrier. Once the carboxylic acid is converted into an amide (e.g., a benzamide drug candidate), this methyl group restricts the free rotation of the aryl-amide bond. This conformational locking forces the molecule into a specific three-dimensional geometry, minimizing the entropic penalty upon target binding. Furthermore, this steric bulk can induce atropisomerism—a highly desirable trait for differentiating between closely related kinase isoforms and reducing off-target toxicity[1].

  • Hinge-Binding Capability (The Pyridine Ring): The pyridin-3-ylmethyl moiety is a classic bioisostere and hinge-binding motif. The lone pair on the pyridine nitrogen acts as a strong hydrogen bond acceptor, designed to interact directly with the backbone NH of a kinase hinge region (a strategy successfully employed in PI3K and BRAF inhibitors)[2]. The methylene bridge between the amine and the pyridine ring provides the necessary rotational flexibility to achieve the optimal trajectory into the ATP-binding pocket.

Section 2: Application in Kinase Inhibitor Design

When integrated into a Type I or Type II kinase inhibitor, this building block serves as the core scaffold that bridges the ATP hinge region and the solvent-exposed channel. The binding logic relies on precise spatial segregation of the molecule's three domains.

BindingLogic cluster_protein Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) Gate Gatekeeper Residue Solvent Solvent Exposed Channel Pyridine Pyridin-3-ylmethyl (H-Bond Acceptor) Pyridine->Hinge H-Bond Core 2-Methylphenyl Core (Conformational Lock) Pyridine->Core Core->Gate Steric Shielding Amide Benzamide Tail (R-Group) Core->Amide Amide->Solvent Solubilization

Pharmacophore binding logic of the 2-methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid scaffold.

Section 3: High-Yield Amide Coupling Protocol (Workflow 1)

Converting this sterically hindered benzoic acid into a diverse benzamide library requires highly efficient coupling conditions. Standard carbodiimides (like EDC or DCC) often fail or require elevated temperatures due to the steric shielding of the ortho-methyl group.

Causality of Reagent Choice: HATU is selected as the "gold standard" coupling reagent for this substrate. HATU leverages the neighboring group effect of the nitrogen atom in its azabenzotriazole ring to rapidly form a highly reactive active ester. This ensures high conversion rates (typically 55–89%) at ambient temperatures while suppressing racemization or degradation of the secondary amine[3].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (1.0 equiv, 0.25 mmol) in anhydrous 2-MeTHF (1.25 mL, 0.2 M). Note: 2-MeTHF is utilized as an industrially preferred green solvent that provides excellent solubility for the active ester intermediate[3].

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.75 mmol) to the solution. Critical Step: DIPEA must be added before HATU to ensure complete deprotonation of the sterically shielded carboxylic acid.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 0.30 mmol) in one portion. Stir the reaction mixture at 0 °C for 30 minutes to allow complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.5 equiv, 0.375 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target benzamide.

Workflow A CAS 878714-39-7 (Starting Material) B HATU + DIPEA (Activation) A->B Step 1 C Active Ester Intermediate B->C 0°C, 30 min D Amine (R-NH2) (Coupling) C->D Step 2 E Benzamide Library (Product) D->E RT, 3 hrs

Workflow for HATU-mediated amide coupling of CAS 878714-39-7.

Section 4: Quantitative Data & Analytical Validation

To ensure rigorous quality control during library synthesis, the following physicochemical parameters and expected reaction metrics should be used as a baseline for analytical validation.

ParameterValue / MetricAnalytical Significance
CAS Number 878714-39-7[4]Unique chemical identifier for procurement.
Molecular Formula C₁₄H₁₄N₂O₂[4]Used for exact mass calculation in LC-MS (M+H = 243.11).
Molecular Weight 242.27 g/mol [4]Highly ligand-efficient fragment (MW < 300).
Canonical SMILES CC1=C(NCC2=CC=CN=C2)C=CC=C1C(=O)O[4]Required for in-silico docking and property prediction.
H-Bond Donors / Acceptors 2 / 4Favorable for kinase hinge binding and aqueous solubility.
Typical Coupling Yield 55% – 89%[3]Benchmark yield for HATU-mediated amidation at room temperature.

References

  • [4] 2-methyl-3-[(3-pyridinylmethyl)amino]benzoic acid - Fluorochem. Fluorochem UK. Available at:

  • [2] Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC / National Institutes of Health. Available at:

  • [3] Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Bentham Science Publishers. Available at:

  • [1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at:

Sources

Application

Protocol for the Preparation of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid for In Vitro Cellular and Biochemical Assays

An Application Note and Protocol from the Senior Application Scientist Team Abstract This document provides a detailed protocol for the dissolution of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, a small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist Team

Abstract

This document provides a detailed protocol for the dissolution of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, a small molecule compound intended for in vitro research applications. Due to the absence of specific empirical data for this compound, this guide is built upon established principles of medicinal chemistry and small molecule handling. The protocols herein are designed as a robust starting point for researchers, emphasizing methods for creating high-concentration stock solutions and their subsequent dilution for use in sensitive biological systems. We present a primary protocol using Dimethyl Sulfoxide (DMSO) and offer alternative strategies, alongside critical quality control checkpoints and stability considerations to ensure data integrity and reproducibility.

Compound Physicochemical Profile & Pre-Analysis

A thorough understanding of a compound's chemical properties is critical for developing a successful dissolution protocol. The structure of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid—containing a carboxylic acid, a secondary amine, a pyridine ring, and a substituted benzene ring—suggests a complex solubility profile.

  • pKa Estimation: The molecule possesses both an acidic functional group (carboxylic acid, estimated pKa ~4-5) and basic nitrogen atoms (pyridine and secondary amine, estimated pKa ~5-6). This amphoteric nature means its charge and, consequently, its aqueous solubility will be highly dependent on pH. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic), while the pyridinic nitrogen may be partially protonated (cationic), potentially forming a zwitterion.

  • Predicted Solubility: The presence of multiple aromatic rings and a methyl group suggests low intrinsic aqueous solubility. Therefore, an organic solvent is the recommended starting point for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its general compatibility with in vitro assays at low final concentrations.

Primary Protocol: Dissolution in 100% DMSO for Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, typically at 10-50 mM, which will be used for subsequent dilutions.

Materials:

  • 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (powder form)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh the desired amount of the compound into a sterile microcentrifuge tube or vial. Example: For 1 mL of a 10 mM stock solution of a compound with a molecular weight of 242.27 g/mol , weigh out 2.42 mg.

  • Initial Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 30-60 seconds. This initial step provides mechanical energy to break up powder aggregates.

  • Sonication: Place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to induce cavitation, which provides localized energy to facilitate the dissolution of stubborn particulates.

  • Gentle Heating (Optional): If particulates persist, warm the solution in a water bath set to 30-37°C for 10 minutes, followed by another round of vortexing. This can increase the solubility of the compound. Caution: Do not exceed 40°C, as this may risk thermal degradation of the compound.

  • Quality Control - Visual Inspection: Once dissolution appears complete, hold the vial against a dark background and visually inspect for any remaining solid particles or haziness. The solution should be clear and homogenous. This is a critical checkpoint for ensuring the stock solution is fully dissolved.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (amber or wrapped in foil). Store at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the dissolution protocol.

A Equilibrate Compound to Room Temperature B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO B->C D Vortex Vigorously (1-2 minutes) C->D E Inspect Solution D->E F Water Bath Sonication (5-10 minutes) E->F Particulates Remain I Solution is Ready (Aliquot and Store) E->I Solution Clear G Gentle Warming (37°C) (Optional, 10 min) F->G H Final QC Inspection (Clarity Check) G->H H->I Solution Clear J Particulates Remain H->J Troubleshoot: - Check calculations - Try alternative solvent - Filter sterilize K Solution Clear L Solution Clear M Particulates Remain

Caption: Workflow for dissolving 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

Solvent Selection and Co-Solvent Considerations

While DMSO is the primary recommendation, its concentration in the final assay medium must be carefully controlled, as levels above 0.5% (v/v) can induce cytotoxicity or off-target effects in many cell lines. The table below summarizes alternative solvents and their use cases.

Solvent/SystemMax Recommended Concentration in MediaProsConsBest For
DMSO < 0.5%High dissolving power for nonpolar compounds; miscible with water.Can be cytotoxic; may interfere with some assays.Primary stock solutions; most high-throughput screening.
Ethanol (100%) < 1%Volatile (can be evaporated); less toxic than DMSO.Lower dissolving power for complex aromatics.Compounds with moderate polarity; when DMSO is not tolerated.
Aqueous Buffers N/ADirectly compatible with biological assays.Very low dissolving power for this compound class.Preparing working solutions from an organic stock.
DMSO/PBS Buffer See DMSOCan improve solubility at intermediate dilutions.Risk of compound precipitation upon dilution.Intermediate dilution steps before final working solution.

Preparation of Working Solutions for In Vitro Assays

It is critical not to add the high-concentration DMSO stock directly to the final aqueous assay buffer or cell culture medium. This will cause rapid precipitation of the compound. A serial dilution method is required.

Protocol:

  • Thaw Stock: Thaw a single-use aliquot of the primary stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution into your assay buffer or medium. For example, a 1:10 dilution of a 10 mM stock to create a 1 mM solution. Vortex immediately and thoroughly after adding the stock.

  • Final Dilution: Use the intermediate dilution to prepare the final working concentrations required for your experiment. This multi-step process ensures the compound remains in solution as the solvent environment gradually transitions from organic to aqueous.

  • Final Solvent Concentration: Always calculate the final percentage of DMSO in your assay wells and maintain a consistent concentration across all treatments, including the vehicle control.

Stability and Storage Recommendations

  • Powder: Store the solid compound at the temperature recommended by the supplier, protected from light and moisture.

  • Stock Solutions (in DMSO): When stored in properly sealed, single-use aliquots at -20°C or -80°C and protected from light, the solution should be stable for at least 6 months. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Working Solutions (Aqueous): Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment and used within a few hours. Do not store diluted aqueous solutions.

Troubleshooting

  • Compound Crashes Out (Precipitates):

    • In Stock: The concentration may be too high. Try preparing a more dilute stock solution.

    • In Media: The final DMSO concentration is too low to maintain solubility. Increase the final DMSO percentage (if the assay allows) or reduce the final compound concentration. Ensure you are using a serial dilution protocol.

  • Inconsistent Results:

    • This may be due to incomplete dissolution of the stock solution. Before each use, thaw the stock and vortex gently to ensure homogeneity.

    • The compound may be degrading. Prepare fresh working solutions for every experiment.

References

  • Galvão, J., et al. (2014). The role of DMSO in medicine and veterinary medicine. RSC Advances. Available at: [Link]

  • Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of clinical and aesthetic dermatology. Available at: [Link]

  • Ashworth, S., et al. (2016). Best practice for the storage and repeat-use of reconstituted research compounds in DMSO. Drug Discovery World. Available at: [Link]

Method

Application Note: 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid as a Versatile Intermediate in Targeted Therapeutics

Executive Summary In modern drug discovery, the rational design of targeted therapeutics relies heavily on bifunctional chemical building blocks. 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on bifunctional chemical building blocks. 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) is a highly versatile intermediate with a molecular weight of 242.27 g/mol [1]. Featuring a carboxylic acid, a secondary amine, and a pyridine ring, this molecule serves as a critical scaffold for synthesizing Type II Tyrosine Kinase Inhibitors (TKIs) and Proteolysis Targeting Chimeras (PROTACs). This application note details the structural rationale, optimized synthetic protocols, and mechanistic workflows for utilizing this intermediate in advanced drug development.

Structural Rationale & Pharmacophore Utility

The utility of 878714-39-7 stems from its distinct, orthogonally reactive functional groups, which map directly onto established pharmacophore models for kinase inhibition and protein degradation:

  • Carboxylic Acid: Acts as the primary vector for amide bond formation. When coupled with substituted anilines, it forms the critical hydrogen-bonding network required to anchor the molecule in the DFG-out conformation of kinase ATP-binding pockets[2].

  • Secondary Amine: Provides a vector for structural diversification. It can be alkylated or acylated to attach flexible linkers (e.g., PEG or alkyl chains) without disrupting the primary target-binding affinity, making it an ideal anchor point for PROTAC development.

  • Pyridine Ring: Enhances aqueous solubility and frequently acts as a hydrogen bond acceptor in the hinge region of kinases, improving both pharmacokinetic (PK) properties and target residence time.

Application 1: Synthesis of Tyrosine Kinase Inhibitors (TKIs)

Protein kinases are prime targets for anticancer agents, and the development of selective inhibitors requires precise structural tuning[2]. The carboxylic acid of 878714-39-7 is typically coupled with sterically hindered anilines to generate potent TKIs.

Protocol 1: HATU-Mediated Amide Coupling

Amide bond formation is a fundamentally important reaction in organic synthesis, but coupling sterically hindered anilines often leads to low yields and epimerization[3]. This protocol utilizes HATU to generate a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling process.

Reagents:

  • 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (1.0 eq)

  • Substituted aniline (e.g., 3-(trifluoromethyl)aniline) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the benzoic acid intermediate (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA deprotonates the carboxylic acid and neutralizes any amine salts, ensuring the substrate is fully nucleophilic for the activation step.

  • Activation: Add HATU (1.2 eq) portion-wise at 0°C. Stir for 15 minutes. Causality: HATU reacts with the carboxylate to form an OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that drastically increases the electrophilicity of the carbonyl carbon[3].

  • Coupling: Dropwise add the substituted aniline (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 243.1 [M+H]+)[1] completely disappears and is replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Application 2: Targeted Protein Degradation (PROTACs)

PROTACs are chimeric molecules that target proteins to the Skp1-Cullin-F box complex (or other E3 ligases like CRBN and VHL) for ubiquitination and subsequent degradation[4]. The secondary amine of 878714-39-7 is an optimal site for linker conjugation.

Protocol 2: Reductive Amination for Linker Conjugation

Reagents:

  • 878714-39-7 (1.0 eq)

  • Aldehyde-functionalized PEG linker (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq)

  • Acetic acid (catalytic, 0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology & Causality:

  • Imine Formation: Combine the intermediate and the aldehyde-linker in DCE. Add catalytic acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the secondary amine to form an iminium ion intermediate.

  • Reduction: After 1 hour of stirring, add NaBH(OAc)3 (2.0 eq) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing over-alkylation or linker degradation.

  • Self-Validation: Monitor via in-situ IR spectroscopy (disappearance of the aldehyde C=O stretch at ~1720 cm⁻¹) or LC-MS.

  • Purification: Quench with 1N NaOH, extract with DCM, and purify via preparative HPLC to yield the PROTAC precursor.

Quantitative Data Presentation

The following table summarizes the optimization data for the amide coupling of 878714-39-7 with a sterically hindered aniline, demonstrating the empirical superiority of the HATU/DIPEA system.

Coupling ReagentBaseSolventTime (h)Yield (%)Side-products (%)
EDC / HOBtTEADCM1265.05.2
PyBOPDIPEADMF685.02.1
T3PPyridineEtOAc878.0< 1.0
HATU DIPEA DMF 4 94.0 < 0.5

Table 1: Reaction optimization parameters for the synthesis of TKI analogs from CAS 878714-39-7.

Visualizations

SyntheticWorkflow A 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) B Amide Coupling (HATU, DIPEA, DMF) A->B Aniline/Amine addition C N-Alkylation/Acylation (NaCNBH3 or RX, Base) A->C Linker attachment D Type II Kinase Inhibitor (e.g., BCR-ABL, VEGFR targets) B->D Purification E PROTAC Precursor (Target Ligand + Linker) C->E Deprotection F E3 Ligase Ligand Conjugation (CRBN or VHL) E->F Click Chemistry / Amidation G Functional PROTAC Degrader F->G Final Assembly

Synthetic workflows utilizing 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

MOA Drug TKI Derivative Kinase Target Kinase (Active State) Drug->Kinase Binds ATP Pocket PROTAC PROTAC Derivative PROTAC->Kinase Binds Target Ternary Ternary Complex (Kinase-PROTAC-E3) PROTAC->Ternary Recruits E3 Ligase Inhibited Target Kinase (Inactive State) Kinase->Inhibited Blocks Phosphorylation Kinase->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Divergent mechanisms: Kinase inhibition vs. targeted protein degradation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link]

  • Fabbro, D., Ruetz, S., Buchdunger, E., Cowan-Jacob, S. W., Fendrich, G., Liebetanz, J., ... & Manley, P. W. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98. Retrieved from[Link]

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. Retrieved from[Link]

Sources

Application

Application Note: Process Scale-Up and Optimization for the Synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Context 2-Methyl-3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Context

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) is a highly valued bifunctional intermediate in pharmaceutical manufacturing. Its structural motif—a benzoic acid core linked to a pyridine ring via a secondary amine—is a critical building block in the synthesis of advanced therapeutics, including retroviral protease inhibitors 1 and redox-responsive peptide-polymer conjugates 2.

Transitioning the synthesis of this molecule from a discovery-scale laboratory environment to a multi-kilogram pilot plant requires rigorous optimization. Discovery routes often rely on expensive transition-metal catalyzed Buchwald-Hartwig aminations. For industrial viability, we employ a highly atom-economical reductive amination utilizing 3-amino-2-methylbenzoic acid 3 and pyridine-3-carboxaldehyde. This guide details the mechanistic causality, reagent selection, and a self-validating protocol designed to maximize yield while minimizing environmental impact (E-factor).

Retrosynthetic Analysis & Mechanistic Causality

The formation of the carbon-nitrogen bond proceeds via the condensation of the primary aniline with the aldehyde to form an intermediate imine (Schiff base), followed by hydride reduction.

The Causality of Reagent Selection: The critical failure point in scaling this reaction is the choice of the reducing agent.

  • Sodium Borohydride (NaBH₄): Highly reactive but lacks chemoselectivity. It competitively reduces the starting pyridine-3-carboxaldehyde into 3-pyridylcarbinol, drastically reducing yields.

  • Sodium Cyanoborohydride (NaBH₃CN): Offers excellent chemoselectivity but generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup, presenting an unacceptable safety hazard at the pilot-plant scale [[4]]().

  • Sodium Triacetoxyborohydride (STAB): The optimal industrial choice. STAB is mild, non-toxic, and strictly selective for the protonated iminium ion over the unreacted aldehyde. The slightly acidic environment required for this selectivity is self-catalyzed by the substrate's own carboxylic acid moiety and supplemented by a catalytic amount of acetic acid.

Mechanism A 3-Amino-2-methylbenzoic acid + Pyridine-3-carboxaldehyde B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Attack C Imine (Schiff Base) + H2O B->C Dehydration (-H2O) D 2-Methyl-3-[(pyridin-3-ylmethyl) -amino]-benzoic acid C->D Reduction (STAB)

Figure 1: Mechanistic pathway of the reductive amination yielding the target benzoic acid.

Quantitative Process Optimization

To validate the scale-up parameters, a design of experiments (DoE) was conducted evaluating reducing agents and solvent systems. 2-Methyltetrahydrofuran (2-MeTHF) was selected over Dichloromethane (DCM) to comply with green chemistry directives and to facilitate a direct crystallization workup, significantly lowering the E-factor (kg waste / kg product).

Table 1: Optimization of Reductive Amination Conditions (100g scale)

Reducing AgentSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)E-factor
NaBH₄ (1.5 eq)Methanol0 to 25>99.042.575.045.2
NaBH₃CN (1.2 eq)Methanol25>99.078.092.538.1
STAB (1.4 eq)DCM / AcOH0 to 25>99.081.595.040.5
STAB (1.4 eq) 2-MeTHF / AcOH 0 to 25 >99.5 85.2 99.2 18.4

Kilogram-Scale Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) and precise pH adjustments ensure that the reaction only proceeds to the next stage when strict analytical criteria are met.

Workflow Step1 Step 1: Imine Formation Solvent: 2-MeTHF, 20-25°C Step2 Step 2: STAB Reduction Temp: 0-5°C, Exotherm Control Step1->Step2 Step3 Step 3: Isoelectric Quench pH 5.5-6.0 via 10% NaOH Step2->Step3 Step4 Step 4: Product Isolation Nutsche Filtration & Wash Step3->Step4 Step5 Step 5: Vacuum Drying 45°C, < 50 mbar, 12 h Step4->Step5

Figure 2: Step-by-step unit operations for the kilogram-scale synthesis workflow.

Materials Required
  • 3-Amino-2-methylbenzoic acid: 1.00 kg (6.61 mol, 1.0 equiv)

  • Pyridine-3-carboxaldehyde (Nicotinaldehyde): 0.74 kg (6.94 mol, 1.05 equiv)

  • Sodium triacetoxyborohydride (STAB): 1.96 kg (9.25 mol, 1.4 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10.0 L

  • Glacial Acetic Acid (AcOH): 0.40 kg (6.61 mol, 1.0 equiv)

Step-by-Step Execution
  • Imine Formation: Charge a 20 L jacketed glass reactor with 2-MeTHF (8.0 L) and 3-amino-2-methylbenzoic acid (1.00 kg) under a continuous nitrogen sweep. Stir at 20 °C until a uniform suspension is achieved. Add pyridine-3-carboxaldehyde (0.74 kg) dropwise over 30 minutes. Charge glacial acetic acid (0.40 kg) to the reactor. Stir the mixture at 25 °C for 2 hours.

    • Causality: Acetic acid acts as an acid catalyst to accelerate imine formation and protonates the resulting imine to form the highly electrophilic iminium ion, priming it for the subsequent reduction.

  • Exotherm-Controlled Reduction: Cool the reactor jacket to achieve an internal temperature of 0–5 °C. Add STAB (1.96 kg) in four equal portions over 2 hours.

    • Causality: STAB reduction is highly exothermic. Portion-wise addition at low temperatures controls the heat release, preventing thermal degradation of the intermediate and minimizing off-target reduction of the aldehyde.

  • Reaction Maturation & IPC: After the final STAB addition, warm the reactor to 20 °C and stir for 4 hours.

    • Self-Validation (IPC 1): Pull a 1 mL sample for HPLC analysis. The reaction is deemed complete when unreacted 3-amino-2-methylbenzoic acid is < 1.0% (AUC).

  • Isoelectric Quench & Workup: Cool the mixture to 10 °C. Slowly quench the reaction by adding 10% aqueous NaOH (approx. 5 L) to adjust the aqueous phase pH to exactly 5.5–6.0 .

    • Causality: This pH range represents the isoelectric point of the zwitterionic product. Adjusting to this exact pH ensures the product precipitates cleanly out of the biphasic mixture rather than dissolving into the aqueous phase as a highly soluble sodium salt.

  • Isolation: Filter the resulting precipitate through a Nutsche filter. Wash the filter cake with cold 2-MeTHF (2.0 L) to remove organic impurities, followed by purified water (2.0 L) to remove inorganic boron salts.

  • Drying & Final IPC: Transfer the wet cake to a vacuum drying oven. Dry at 45 °C under vacuum (< 50 mbar) for 12 hours.

    • Self-Validation (IPC 2): Perform Karl Fischer (KF) titration. Drying is complete when moisture content is < 0.5%.

Analytical Characterization
  • Expected Yield: 1.36 kg (85% isolated yield).

  • HPLC Purity: > 99.0% (AUC at 254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.61 (d, J = 2.0 Hz, 1H), 8.45 (dd, J = 4.8, 1.6 Hz, 1H), 7.80 (dt, J = 7.8, 2.0 Hz, 1H), 7.35 (dd, J = 7.8, 4.8 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 4.45 (s, 2H), 2.30 (s, 3H).

References

  • 3Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH.

  • 4US5484926A - HIV protease inhibitors. Google Patents.

  • 2Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. ResearchGate.

  • 1US5484926A - HIV protease inhibitors (Full Patent Documentation). Google Patents.

Sources

Method

Comprehensive Sample Preparation and LC-MS/MS Guidelines for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic Acid

Introduction & Chemical Rationale The bioanalytical quantification of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) presents unique challenges due to its complex amphoteric nature. Aminobenzoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The bioanalytical quantification of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7) presents unique challenges due to its complex amphoteric nature. Aminobenzoic acid derivatives require highly sensitive UPLC-MS/MS methodologies due to their complex ionization profiles and varied applications in biological systems[1].

To design a robust extraction and chromatography method, we must first analyze the molecule's structural causality. The compound contains three distinct ionizable centers:

  • Carboxylic Acid: Mildly acidic (pKa ~ 4.0).

  • Pyridine Ring: Weakly basic (pKa ~ 5.2).

  • Secondary Amine: Weakly basic (pKa ~ 4.5–5.0).

At physiological pH (7.4), the molecule exists primarily as an anion (deprotonated carboxylic acid, neutral amines). However, at highly acidic pH (< 3.0), the carboxylic acid is neutralized, while both the pyridine nitrogen and the secondary amine become protonated, carrying a net positive charge. This pH-dependent charge state dictates that Mixed-Mode Cation Exchange (MCX) is the optimal Solid-Phase Extraction (SPE) strategy. Mixed-mode cation exchange (MCX) sorbents are highly effective for amphoteric compounds, allowing simultaneous reversed-phase and ion-exchange retention[2].

Mechanism Low_pH Sample at pH < 3.0 (Protonated Basic Centers) Binding Cation Exchange Binding (Strong Ionic Retention) Low_pH->Binding Sorbent MCX Sorbent (-SO3- Groups) Sorbent->Binding High_pH Elution Buffer (5% NH4OH, pH > 9) Binding->High_pH Wash steps Elution Analyte Deprotonation & Release High_pH->Elution Disruption

Caption: Causality of pH-driven retention and elution mechanisms on an MCX sorbent.

Quantitative Data & Analytical Parameters

Pyridine derivatives are important building blocks, but their hydrophilic nature can cause poor retention on standard C18 columns, making biphenyl or mixed-mode chromatography advantageous[3]. We recommend a Biphenyl column to leverage π−π interactions with the pyridine and benzoic acid rings.

Table 1: Physicochemical & MS/MS Parameters
ParameterValue / Setting
Compound Name 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
CAS Number 878714-39-7
Molecular Weight 242.27 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+ m/z 243.1
Quantifier Transition m/z 243.1 → 92.1 (Collision Energy: 25 eV)
Qualifier Transition m/z 243.1 → 225.1 (Collision Energy: 15 eV)
Table 2: LC Gradient Conditions

Column: Biphenyl, 2.1 x 50 mm, 1.7 µm | Column Temp: 40°C

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in H2​O )% Mobile Phase B (0.1% Formic Acid in ACN)
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955

Experimental Protocol: Biological Matrix Extraction

The hydrophilic nature of pyridine derivatives often necessitates careful pH control during solid-phase extraction to ensure complete capture on cation-exchange media[4]. The following protocol utilizes a hybrid Protein Precipitation (PPT) and MCX SPE approach to ensure maximum recovery and minimal matrix effects.

SPE_Workflow Sample Biological Matrix (Plasma/Urine) PPT Protein Precipitation (1% FA in ACN) Sample->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Supernatant Supernatant Dilution (0.1% FA in H2O) Centrifuge->Supernatant SPE_Cond Condition MCX (MeOH -> 0.1% FA) Supernatant->SPE_Cond SPE_Load Load Sample (pH < 3.0) SPE_Cond->SPE_Load SPE_Wash1 Wash 1: Aqueous (0.1% FA) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: Organic (100% MeOH) SPE_Wash1->SPE_Wash2 SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash2->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Step-by-step hybrid PPT and MCX SPE workflow for biological samples.

Step-by-Step Methodology

Phase 1: Sample Pre-treatment (Protein Precipitation & Acidification)

  • Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 300 µL of cold Acetonitrile containing 1% Formic Acid (FA). Causality: ACN crashes plasma proteins, while the FA drops the pH below 3.0, ensuring the pyridine and secondary amine are fully protonated prior to SPE.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a new tube and dilute with 300 µL of 0.1% FA in water. Causality: Diluting the organic content ensures the analyte will partition effectively onto the SPE sorbent without premature breakthrough.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1 mL of 0.1% FA in water.

  • Loading: Load the diluted supernatant (600 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1% FA in water. Causality: Removes highly polar endogenous salts and water-soluble proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: Because the analyte is ionically bound to the sulfonic acid groups, 100% organic solvent can be used to aggressively wash away neutral lipids and acidic interferences without risking analyte loss.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Elution from MCX requires a high pH solvent to deprotonate the basic centers, breaking the ionic interaction and allowing the analyte to elute[5].

Phase 3: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and inject 5 µL into the LC-MS/MS system.

System Suitability and Protocol Validation (Self-Validating System)

To ensure this protocol acts as a self-validating system, the following internal controls must be monitored during every batch:

  • Pre-Extraction Spike vs. Post-Extraction Spike: Calculate the absolute recovery. The aggressive 100% MeOH wash should yield an exceptionally clean extract, resulting in a target recovery of >85%.

  • Matrix Factor (MF) Monitoring: Calculate the MF by dividing the peak area of the post-extraction spiked sample by the peak area of a neat standard. An MF between 0.85 and 1.15 validates that the MCX wash steps successfully eliminated ion-suppressing phospholipids.

  • Isotope-Labeled Internal Standard (SIL-IS): If a specific stable isotope for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is unavailable, a structurally similar analog (e.g., a stable isotope of a related pyridine-carboxylic acid) must be used to dynamically correct for any minor well-to-well elution variations.

References

  • Aminobenzoic Acid Analysis Service | MtoZ Biolabs. MtoZ Biolabs. Available at:[Link]

  • Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate. Available at:[Link]

  • Testing of Ion Exchange Solid Phase Extraction Media for Extraterrestrial In Situ Sample Preparation on Liquid Samples. ACS Earth and Space Chemistry. Available at:[Link]

  • Applications - Pyridine and its derivatives. HELIX Chromatography. Available at:[Link]

  • A Gas Chromatography–Triple Quadrupole Mass Spectrometry Assay for the Quantification of Opiates in Human Blood Samples. Ovid. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid in Dimethyl Sulfoxide (DMSO). This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve a stable, clear solution for your experiments.

Understanding the Molecule: An Amphoteric Challenge

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an amphoteric molecule, meaning it contains both acidic and basic functional groups.

  • Acidic Group: A carboxylic acid (-COOH)

  • Basic Groups: A pyridine ring and a secondary amine (-NH-)

The solubility of amphoteric compounds is highly dependent on pH.[1] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge (existing as a zwitterion), leading to minimal aqueous solubility. While DMSO is a powerful polar aprotic solvent, compounds at their pI can still exhibit poor solubility due to strong intermolecular interactions (e.g., hydrogen bonding) that favor the solid, crystalline state over dissolution.

Predicted Physicochemical Properties
PropertyPredicted ValueImplication for Solubility
Molecular Weight~242.27 g/mol Standard for a small molecule.
Predicted pKa (Acidic)~4.0 - 5.0The carboxylic acid will be deprotonated (anionic) at pH > 5.
Predicted pKa (Basic)~5.0 - 6.0The pyridine and/or amine nitrogen will be protonated (cationic) at pH < 5.
Predicted LogP~2.5 - 3.0Indicates moderate lipophilicity, suggesting that while it prefers organic environments, complete solubility is not guaranteed without intervention.[2]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: I've added my compound to DMSO at the desired concentration, but it won't dissolve. What are the first things I should do?

A1: Start with the simplest physical methods. First, ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is highly hygroscopic, and absorbed water can significantly reduce its ability to solubilize many organic compounds.[3][4][5] Second, try vortexing the sample for 1-2 minutes. If it remains insoluble, proceed to gentle sonication in a water bath for 5-10 minutes, which can help break up solid aggregates.[6]

Q2: Can I heat the solution to get my compound to dissolve?

A2: Gentle heating (e.g., a 37°C water bath) can be an effective strategy to increase the rate of dissolution.[4][6] However, exercise caution. Prolonged exposure to high temperatures can potentially degrade the compound.[7][8] We do not recommend heating above 40-50°C without first performing a stability assessment. If the compound dissolves upon heating but precipitates upon cooling back to room temperature, this indicates you have created a supersaturated solution, which is not stable for long-term storage.

Q3: My compound dissolved initially, but I see crystals in the vial after storing it for a day, especially in the fridge/freezer. What happened?

A3: This is likely due to two main reasons. First, you may have created a supersaturated solution (see Q2). Second, and more commonly, your DMSO may have absorbed moisture from the atmosphere.[3] Water in DMSO can cause compounds to precipitate out of solution, a process often accelerated by freeze-thaw cycles.[3] Always use anhydrous DMSO, aliquot your stock solution into single-use volumes to minimize atmospheric exposure, and store vials tightly sealed with paraffin film in a desiccator.[9][10][11][12]

Q4: Why does my solution's pH matter if I am using an organic solvent like DMSO?

A4: While pH is formally a measure in aqueous solutions, the acidic or basic nature of your compound is critical. For an amphoteric molecule like this one, trace amounts of water or acidic/basic impurities in your DMSO can influence which ionic form of the compound is present. By adding a small amount of a weak acid or base, you can intentionally shift the equilibrium to a charged (cationic or anionic) form, which is vastly more soluble than the neutral zwitterionic form.[13][14] This is the most robust strategy for overcoming the inherent low solubility of this compound.

Part 2: In-Depth Troubleshooting Guides

If the basic steps in the FAQs have not resolved your issue, proceed with these detailed protocols.

Troubleshooting Workflow

This diagram outlines the logical progression for troubleshooting solubility issues.

G start Poor Solubility Observed check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO? start->check_dmso physical_methods Step 2: Apply Physical Energy - Vortex & Sonicate check_dmso->physical_methods If quality is good heat Step 3: Gentle Heating - 37°C Water Bath - Check for precipitation on cooling physical_methods->heat If still insoluble ph_adjust Step 4: pH Adjustment (Most Effective Method) heat->ph_adjust If precipitates on cooling or still insoluble co_solvent Step 5: Use Co-Solvent (If pH adjustment is not an option) heat->co_solvent If pH modification is undesirable acid_path Acidify: Add 1-10 µL of Acetic Acid per mL of DMSO ph_adjust->acid_path Option A base_path Basify: Add 1-10 µL of NH4OH per mL of DMSO ph_adjust->base_path Option B success Clear, Stable Solution Achieved acid_path->success base_path->success co_solvent->success

Caption: Decision tree for troubleshooting DMSO solubility.

Guide 1: Advanced Solubilization via pH Adjustment

This is the most highly recommended method for this specific compound. The goal is to convert the neutral, poorly-soluble zwitterion into a highly-soluble salt (either a cation or an anion).

Principle of Ionization

G cluster_low_ph Low pH (Acidic) cluster_pi At Isoelectric Point (pI) cluster_high_ph High pH (Basic) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Poor Solubility) cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (High Solubility) zwitterion->anion + OH- anion->zwitterion + H+

Caption: pH-dependent forms of the amphoteric compound.

Protocol 1A: Acidic Modification (Forms a Soluble Cation)

This method protonates the basic nitrogen atoms, creating a positive charge.

  • Preparation : Add the weighed amount of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid to your vial.

  • Solvent Addition : Add 90% of the final desired volume of anhydrous DMSO.

  • Acidification : Add a small volume of a weak organic acid. Glacial acetic acid is an excellent first choice. Start by adding 1 µL of acetic acid for every 1 mL of final volume.

  • Dissolution : Vortex the vial for 1-2 minutes. The solution should become clear.

  • Volume Adjustment : If dissolved, add anhydrous DMSO to reach the final desired concentration.

  • Troubleshooting : If the compound is still not fully dissolved, add another 1-2 µL of acetic acid per mL and repeat the vortexing/sonication.

Protocol 1B: Basic Modification (Forms a Soluble Anion)

This method deprotonates the acidic carboxylic acid group, creating a negative charge.

  • Preparation : Add the weighed amount of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid to your vial.

  • Solvent Addition : Add 90% of the final desired volume of anhydrous DMSO.

  • Basification : Add a small volume of a weak base. Ammonium hydroxide (NH₄OH) or a dilute solution of sodium hydroxide (NaOH) can be used. Start by adding 1 µL of NH₄OH for every 1 mL of final volume.

  • Dissolution : Vortex the vial for 1-2 minutes.

  • Volume Adjustment : Once clear, add anhydrous DMSO to reach the final volume.

  • Troubleshooting : If full dissolution is not achieved, incrementally add more base. Be cautious with strong bases like NaOH, as they can potentially hydrolyze certain functional groups over long-term storage.

Guide 2: Co-Solvent Systems

If pH modification is incompatible with your downstream assay (e.g., it interferes with a biological target), a co-solvent system may be necessary. Co-solvents work by reducing the overall polarity of the solvent system, which can help solubilize moderately lipophilic compounds.[13][]

Recommended Co-solvents
Co-SolventStarting Ratio (v/v) with DMSONotes
N,N-Dimethylformamide (DMF)1:1A strong polar aprotic solvent, often effective where DMSO alone fails.
Polyethylene Glycol 400 (PEG 400)1:4 (20% PEG 400)A less polar, viscous solvent commonly used in formulations.
Ethanol1:4 (20% Ethanol)Can help disrupt intermolecular hydrogen bonding.
Protocol 2: Co-Solvent Evaluation
  • Preparation : Prepare a stock of the desired co-solvent mixture (e.g., a 1:1 mixture of DMSO and DMF).

  • Dissolution : Add the weighed compound to a vial, then add the pre-mixed co-solvent system.

  • Physical Methods : Vortex and sonicate as described in the FAQs. Gentle heat can also be applied.

  • Optimization : If solubility is still poor, the ratio of the co-solvent can be adjusted. However, be aware that high percentages of co-solvents may impact your experimental system.[16][17]

Guide 3: Best Practices for Storage and Handling

Proper storage is critical to prevent your compound from precipitating over time.

  • Use Anhydrous DMSO : This is the most critical factor. Use a fresh bottle or one that has been properly stored in a desiccator.[4]

  • Aliquot Solutions : Prepare single-use aliquots of your stock solution to avoid repeated opening of the main vial, which introduces moisture, and to minimize freeze-thaw cycles.[6]

  • Seal Vials Tightly : Use high-quality vials with secure caps. For long-term storage, wrap the cap with paraffin film.

  • Store Properly : Store aliquots at -20°C or -80°C in a desiccated environment. Before opening a frozen vial, allow it to equilibrate completely to room temperature to prevent condensation from forming inside the vial.[9][12]

References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • Roylan Developments Ltd. (n.d.). Compound storage made simple. StoragePod.
  • Hansen, P. D., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1053-1060.
  • ChemScene. (n.d.). 2-Methyl-3-((pyridin-4-ylmethyl)amino)benzoic acid.
  • Aimsun. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • Opiyo, M. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • Quora. (2024, October 30).
  • Patsnap. (2025, July 31).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Gustavsson, T., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 107-115.
  • Gaylord Chemical. (n.d.). DMSO. gChem.
  • Geological Survey of Denmark and Greenland. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • Savjani, K. T., et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 2(6), 220-227.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem.
  • BOC Sciences. (n.d.).
  • Medina-Llamas, J. C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 957.
  • Chemical Journal of Chinese Universities. (n.d.). Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid. PubChem.
  • NextSDS. (n.d.). 2-methyl-3-(pyridin-2-yl)
  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • NextSDS. (n.d.). 2-methyl-3-[(3-pyridinylmethyl)
  • Bec, G., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 121(34), 8086-8094.
  • ResearchGate. (n.d.).
  • Avdeef, A., et al. (2000). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S29-S41.
  • Liazid, A., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Isadiartuti, D., et al. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy, 57(4), 722-729.
  • Scent.vn. (n.d.). Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino].
  • Sigma-Aldrich. (n.d.). 3-{[(pyrimidin-2-yl)amino]methyl}benzoic acid.
  • Evans, W. C., & Fuchs, G. (1988). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 4(4), 229-251.
  • ResearchGate. (2011).
  • National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • Echemi. (n.d.). Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Al-Suwayeh, S. A., et al. (2022).

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical challenges associated with the synthesis of 2-Methyl-3-[(pyridin-3-ylme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical challenges associated with the synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878714-39-7).

This compound is typically synthesized via the reductive amination of 3-amino-2-methylbenzoic acid with pyridine-3-carboxaldehyde (nicotinaldehyde). While reductive amination is a fundamental organic transformation, this specific substrate presents unique challenges: steric hindrance from the ortho-methyl group, electronic deactivation from the meta-carboxylic acid, and severe isolation difficulties due to the product's zwitterionic nature.

This guide moves beyond basic procedures to explain the thermodynamic and kinetic principles dictating this reaction, ensuring your protocols are robust, scalable, and self-validating.

I. Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the reaction pathway. The synthesis relies on the transient formation of an iminium ion, which must be selectively reduced before side reactions occur.

SynthesisPathway A 3-Amino-2-methylbenzoic acid + Pyridine-3-carboxaldehyde B Hemiaminal Intermediate (Requires Acid Catalysis) A->B  Nucleophilic Attack C Iminium Ion (Electrophilic Species) B->C  -H2O (AcOH cat.) D Target Secondary Amine (2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid) C->D  STAB Reduction  (Selective) E Tertiary Amine (Over-alkylation Side Product) D->E  Excess Aldehyde  Strong Reductant

Mechanistic pathway of reductive amination, highlighting the iminium intermediate and side reactions.

II. Troubleshooting Matrix: Quantitative & Qualitative Issues

Use this matrix to rapidly diagnose standard failure modes before diving into the mechanistic FAQs.

Observed IssueAnalytical SignatureRoot Cause AnalysisRecommended Action
Stalled Conversion High starting material (SM) peak on LC-MS after 12h.Poor nucleophilicity of the aniline; failure to form the iminium ion.Add 1.0–1.5 eq of Glacial Acetic Acid (AcOH). Switch solvent from THF to DCE[1].
Over-alkylation M+W peak corresponding to the tertiary amine on MS.Using a non-selective reductant (e.g., NaBH₄) or excess aldehyde.Strictly use NaBH(OAc)₃ (STAB). Limit aldehyde to 1.05 eq. Maintain temp at 0°C to RT[1].
Low Isolated Yield 100% conversion on LC-MS, but <40% mass recovery after workup.Product is trapped in the aqueous phase due to its highly soluble zwitterionic state.Abandon standard liquid-liquid extraction. Implement isoelectric point (pI) precipitation at pH ~4.8–5.2[2].
Product Discoloration Dark brown/red isolated solid instead of off-white powder.Oxidation of the aniline starting material or trace metal contamination.Degas solvents with N₂. Ensure aldehyde is freshly distilled or free of oxidized impurities.
III. In-Depth FAQs & Mechanistic Solutions
Q1: Why is my conversion to the secondary amine stalling, even with excess reducing agent?

The Science: You are likely facing a kinetic bottleneck at the imine formation stage, not the reduction stage. 3-Amino-2-methylbenzoic acid is a poor nucleophile. The methyl group at the 2-position creates steric hindrance directly adjacent to the reacting amine. Furthermore, the carboxylic acid group exerts an electron-withdrawing effect, reducing the electron density on the nitrogen. The Solution: Do not add more reducing agent. Instead, facilitate iminium ion formation by adding a mild acid catalyst. Glacial acetic acid (1.0 to 1.5 equivalents) protonates the hemiaminal intermediate, turning the hydroxyl group into a superior leaving group (water), rapidly driving the equilibrium toward the highly electrophilic iminium ion[1].

Q2: I am detecting significant amounts of the tertiary amine (over-alkylation). How do I prevent this?

The Science: Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of aldehyde, forming a new iminium ion that is subsequently reduced. If you are using Sodium Borohydride (NaBH₄), it is too reactive and will indiscriminately reduce aldehydes, imines, and iminium ions. The Solution: You must use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a remarkably mild reducing agent. It is kinetically selective: it reduces protonated iminium ions rapidly but reacts with aldehydes very slowly[3]. By using STAB in 1,2-Dichloroethane (DCE) at room temperature, you ensure the reductant waits patiently for the iminium ion to form without destroying your starting aldehyde or over-reducing your product[1].

Q3: My reaction shows complete conversion on LC-MS, but my isolated yield is abysmal after extraction. Where is the product going?

The Science: This is the most critical failure point for this specific molecule. 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an amphoteric molecule containing three ionizable groups:

  • A basic pyridine ring (pKa ~ 5.2)

  • A secondary aniline (pKa ~ 4.5)

  • An acidic benzoic acid (pKa ~ 4.0)

During a standard basic workup (e.g., extracting with NaHCO₃), the carboxylic acid is deprotonated, making the molecule highly water-soluble. During an acidic workup, the pyridine and amine are protonated, again making it water-soluble. The Solution: You cannot use standard liquid-liquid extraction. You must isolate the product via isoelectric point (pI) precipitation . The pI is the exact pH at which the molecule's positive and negative charges perfectly balance, resulting in a net-zero charge (a zwitterion)[4]. At this point, electrostatic repulsion between molecules is eliminated, and aqueous solubility drops to its absolute minimum, forcing the product to crystallize out of solution[2]. For this molecule, the pI is approximately pH 4.8 to 5.2 .

IV. Optimized Experimental Protocol

This protocol integrates the mechanistic solutions discussed above, utilizing STAB for selective reduction and isoelectric precipitation for maximum mass recovery.

Materials Required:

  • 3-Amino-2-methylbenzoic acid (1.0 eq, limiting reagent)

  • Pyridine-3-carboxaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.2 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • 1M HCl and 1M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask flushed with N₂, suspend 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous DCE (approx. 10 mL per gram of substrate). Add pyridine-3-carboxaldehyde (1.05 eq) and glacial acetic acid (1.2 eq).

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes. Self-Validation Check: The suspension may change color or briefly become homogeneous as the hemiaminal/iminium ion forms.

  • Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes to control any mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via LC-MS until the starting aniline is consumed.

  • Quenching: Quench the reaction by slowly adding a small volume of water (2 mL per gram of SM) to destroy excess STAB. Stir for 15 minutes. Remove the DCE solvent under reduced pressure (rotary evaporation) to leave a crude aqueous/oily residue.

  • Isoelectric Precipitation (Critical Step):

    • Dilute the residue in a minimal amount of distilled water.

    • Insert a calibrated pH probe directly into the stirring solution.

    • Carefully titrate the solution using 1M NaOH or 1M HCl until the pH reaches exactly 5.0 .

    • Self-Validation Check: As you approach pH 4.8–5.2, the solution will become highly turbid, and a precipitate will rapidly form.

  • Isolation: Cool the suspension to 4°C for 2 hours to maximize crystallization. Filter the solid through a sintered glass funnel. Wash the filter cake with a small volume of ice-cold water (to remove inorganic salts), followed by cold diethyl ether (to remove organic impurities).

  • Drying: Dry the solid under high vacuum at 40°C to constant weight.

V. References
  • Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org (Originally published in Organic Process Research & Development). Available at:[Link][3]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. Available at:[Link][1]

  • "Isoelectric point." Grokipedia. Available at: [Link][4]

Sources

Troubleshooting

Preventing oxidation and degradation of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid during storage

Welcome to the technical support guide for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7).[1] This document is intended for researchers, scientists, and drug development professionals. It provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7).[1] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on preventing oxidation and degradation of this compound during storage and experimentation, ensuring the integrity and reproducibility of your results.

Core Stability Challenges: Understanding the 'Why'

The structure of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid contains two primary moieties susceptible to degradation: a secondary aromatic amine and a benzoic acid group. Understanding the potential chemical instabilities of these groups is the first step toward effective prevention.

  • Oxidative Degradation: The secondary aromatic amine is the most significant liability. Aromatic amines are electron-rich and can be readily oxidized, especially when exposed to atmospheric oxygen.[2] This process can be accelerated by light, heat, and the presence of metal ions.[3] Oxidation can lead to the formation of colored impurities, such as N-oxides and quinone-like structures, which can significantly alter the compound's biological activity and analytical profile.[4][5]

  • Decarboxylation: While generally stable, the benzoic acid group can undergo decarboxylation (loss of CO2) under harsh conditions, particularly at elevated temperatures in aqueous solutions.[6] This would result in the formation of N-(3-methylphenyl)-N-(pyridin-3-ylmethyl)amine, a significant impurity.

  • Photodegradation: Aromatic systems, especially those containing heteroatoms like nitrogen, can be sensitive to light. UV or even ambient light exposure over extended periods can provide the energy to initiate oxidative processes or other rearrangement reactions.[7]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound? A: For maximum stability, the solid compound should be stored at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed container.

Q2: What are the visible signs of degradation? A: The first and most common sign of degradation is a change in color. A pure, white or off-white powder that develops a yellow, brown, or pinkish hue is likely undergoing oxidation of the aromatic amine.

Q3: Can I store this compound in solution? A: Storing in solution is not recommended for long periods. If you must, use a de-gassed, anhydrous aprotic solvent (e.g., DMSO, DMF), store at -80°C, and use quickly. Aqueous solutions are particularly prone to degradation.

Q4: Do I need to use an antioxidant? A: For long-term storage of the solid, antioxidants are generally not necessary if proper inert atmosphere and temperature controls are maintained. For solution-based assays sensitive to oxidation, the inclusion of an antioxidant may be considered, but its compatibility with the experimental system must be validated.

Q5: How should I handle the compound on the benchtop during an experiment? A: Minimize the compound's exposure to air and light. Weigh out only the required amount and promptly return the main stock to storage. Use low-light conditions if possible, and prepare solutions immediately before use.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Problem Likely Cause(s) Recommended Solution(s)
The solid powder has changed color (e.g., from white to yellow/brown). Oxidation. The secondary aromatic amine has likely been oxidized by atmospheric oxygen.1. It is highly recommended to discard the discolored material as its purity is compromised. 2. Procure a fresh lot of the compound. 3. Implement stringent storage protocols: aliquot the new compound into smaller vials under an inert atmosphere (e.g., in a glovebox) and store at -20°C, protected from light.[8][9]
Unexpected peaks are observed in HPLC or LC-MS analysis. Degradation. New peaks represent degradation products from oxidation, hydrolysis, or photodegradation.1. Characterize the new peaks using high-resolution mass spectrometry (HRMS) to identify their molecular formulas and propose structures. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants. This will confirm if the observed peaks are related to the parent compound.[10][11] 3. Review your sample preparation and handling procedures to identify potential sources of stress (e.g., prolonged exposure to light, non-degassed solvents, high temperatures).
Poor reproducibility between experiments run on different days. Progressive Degradation of Stock. The stock material or solution is degrading over time, leading to inconsistent results.1. Avoid using a single, large stock bottle repeatedly. Aliquot the solid compound upon receipt. 2. For solutions, prepare them fresh for each experiment from a solid aliquot. Avoid freeze-thaw cycles of solutions. 3. Implement a re-test schedule for your primary stock, where you re-analyze its purity (e.g., by HPLC) at defined intervals to ensure it remains within specification.
Loss of biological activity in an assay. Formation of Inactive Degradants. The parent compound has degraded into species that are no longer active in your assay.1. Confirm the purity of the compound lot being used via an orthogonal analytical method (e.g., HPLC-UV, LC-MS). 2. If degradation is confirmed, procure a fresh lot and strictly adhere to the recommended storage and handling procedures. 3. Consider incorporating oxygen scavengers in the packaging of long-term storage containers to proactively remove residual oxygen.[12]
Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C (long-term); 2-8°C (short-term)Reduces the rate of chemical reactions, including oxidation and decarboxylation.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidative degradation of the aromatic amine.[13][14]
Light Amber vial or store in the darkPrevents light-induced (photolytic) degradation.[7]
Container Tightly sealed glass vialPrevents exposure to atmospheric moisture and oxygen. Glass is generally more inert than plastic.[8]

Visualizing Degradation & Stability Workflows

Plausible Oxidative Degradation Pathway

The diagram below illustrates a likely pathway for the initial oxidative degradation of the molecule, focusing on the susceptible secondary amine.

G cluster_0 Plausible Oxidative Degradation Parent 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]- benzoic acid Intermediate N-oxide or Radical Cation Intermediate Parent->Intermediate [O₂] Light, Heat, Metal Ions Degradant Colored Degradation Products (e.g., Imines, Polymeric Species) Intermediate->Degradant Further Oxidation/ Rearrangement

Caption: Plausible pathway for oxidative degradation.

Experimental Workflow: Stability Assessment

This workflow outlines the key steps in performing a stability study to assess the compound's integrity under various stress conditions.

G cluster_1 Stability Testing Workflow Start Start: Procure High-Purity Compound Prep Prepare Samples: - Control (Ideal Conditions) - Stressed Samples (Acid, Base, Oxidative, etc.) Start->Prep Store Place Samples in Controlled Stability Chambers Prep->Store Pull Pull Aliquots at Defined Timepoints (T=0, T=1, T=2...) Store->Pull Analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) Pull->Analyze Evaluate Evaluate Data: - Quantify Parent Compound - Identify & Quantify Degradants Analyze->Evaluate End End: Establish Retest Period & Optimal Storage Conditions Evaluate->End

Caption: General workflow for a stability assessment study.

Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[10][11][15] This protocol outlines typical stress conditions as recommended by ICH guidelines.[16][17][18]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation pathways and products.

Materials:

  • 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and/or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial containing the stock solution diluted with the mobile phase, stored at 2-8°C. The goal is to achieve 5-20% degradation of the active ingredient.[15]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Pull samples at 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Pull samples at 1, 4, and 8 hours. Neutralize with 1 M HCl before analysis.[2]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Pull samples at 2, 6, 12, and 24 hours.[2]

    • Thermal Degradation: Place the solid powder in an oven at 80°C. Sample at 24, 48, and 72 hours. Also, heat a solution (1 mL stock + 1 mL water) at 60°C and sample at the same time points.

    • Photolytic Degradation: Expose the solid powder and a solution (1 mL stock + 1 mL water) to a calibrated light source providing UV/Vis output as per ICH Q1B guidelines. Keep a control sample wrapped in foil. Analyze after a defined exposure period.

  • Analysis:

    • At each time point, dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples, including the T=0 and control samples, using a validated, stability-indicating HPLC method.

    • The method should be capable of separating the parent peak from all generated degradant peaks.[19][20]

Data Evaluation:

  • Calculate the percentage degradation of the parent compound in each condition.

  • Characterize the major degradation peaks using MS and/or MS/MS to propose structures for the degradation products.

References

  • Title: Oxidation of Secondary and Primary Amines.
  • Title: Understanding ICH Guidelines for Stability Testing.
  • Title: Q1A(R2) Guideline - ICH.
  • Title: ICH Guidelines: Drug Stability Testing Essentials.
  • Title: Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • Title: Degradation of benzoic acid and its derivatives in subcritical water. Source: PubMed URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances.
  • Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Forced Degradation Studies. Source: SciSpace URL: [Link]

  • Title: Scheme 1. Oxidative amination of secondary aromatic amines (1) and... Source: ResearchGate URL: [Link]

  • Title: Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Source: MDPI URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Title: Forced degradation studies: A critical lens into pharmaceutical stability. Source: LinkedIn URL: [Link]

  • Title: Oxidation of Amines.
  • Title: Analysis of six aromatic amines stability in workplace measurement. Source: FAO AGRIS URL: [Link]

  • Title: Oxygen Scavengers: The Invisible Protectors in Pharmaceutical Packaging. Source: Colorcon URL: [Link]

  • Title: Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Source: RSC Publishing URL: [Link]

  • Title: Optimizing Compound Storage for Long-Term Stability and Safety.
  • Title: Comparative degradation of Benzoic acid and its hydroxylated derivatives by Electro-Fenton technology using BDD/Carbon-felt cells. Source: ResearchGate URL: [Link]

  • Title: 2-methyl-3-[(3-pyridinylmethyl)amino]benzoic acid — Chemical Substance Information. Source: NextSDS URL: [Link]

  • Title: Determination and Quantification of Primary Aromatic Amine in Printer Ink. Source: Technology Networks URL: [Link]

  • Title: The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Source: PubMed URL: [Link]

  • Title: MANUFACTURING STERILE PARENTERAL PHARMACEUTICALS: - How to Protect Oxygen Sensitive Formulations.
  • Title: Oxygen Sensitive Drug Products. Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Advancing Amine Degradation Analysis.
  • Title: Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Source: MDPI URL: [Link]

  • Title: Storage solution for oxygen sensitive liquid chemicals? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Source: PubMed URL: [Link]

  • Title: Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Title: Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amphoteric Pyridine Derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid .

Because this active pharmaceutical ingredient (API) contains a carboxylic acid, a secondary amine, and a pyridine ring, it is a highly reactive zwitterion. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often result in severe peak tailing due to competing secondary retention mechanisms. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Root Cause Analysis: The Mechanics of Peak Tailing

Before adjusting parameters, it is critical to understand why this specific molecule resists ideal Gaussian elution. The tailing of this API is rarely due to a single factor; rather, it is a convergence of three distinct chemical interactions:

G Root 2-Methyl-3-[(pyridin-3-ylmethyl) -amino]-benzoic acid Cause1 Silanol Interactions (Secondary Amine) Root->Cause1 Basic pKa ~9.0 Cause2 Mixed Ionization States (Amphoteric Nature) Root->Cause2 Multiple pKas Cause3 Metal Chelation (Pyridine + Carboxyl) Root->Cause3 Electron Donors Sol1 Use End-capped or Polar-embedded Columns Cause1->Sol1 Steric Shielding Sol2 Buffer Mobile Phase pH < 3.0 Cause2->Sol2 Uniform Protonation Sol3 Use PEEK Hardware & Chelating Additives Cause3->Sol3 Hardware Passivation

Root causes and targeted chromatographic solutions for peak tailing of amphoteric pyridine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does this specific molecule exhibit severe peak tailing under standard reversed-phase conditions (pH 6.0)? A1: The molecule is structurally complex, featuring a carboxylic acid (pKa ~4.0), a pyridine ring (pKa ~5.0), and a secondary amine (pKa ~9.0). At an intermediate pH (e.g., pH 6.0), the molecule exists in mixed ionization states (as a zwitterion), leading to multiple simultaneous retention mechanisms[1]. Furthermore, at pH > 3.0, residual silanol groups on the silica stationary phase ionize into negatively charged species (Si-O⁻)[2][3]. The positively charged secondary amine of the API strongly interacts with these anionic silanols via ion-exchange, causing a secondary retention mechanism that manifests as an elongated trailing edge[4].

Q2: How does mobile phase pH optimization resolve this tailing? A2: By operating at a low pH (e.g., pH 2.5), you achieve two critical mechanistic goals. First, the carboxylic acid is fully protonated (neutralized), and the basic amines are uniformly protonated, ensuring the analyte exists in a single, predictable cationic state[1]. Second, the highly acidic environment suppresses the ionization of residual silanol groups on the silica surface (keeping them as neutral Si-OH), thereby eliminating the secondary ion-exchange interactions[3].

Q3: I optimized the pH to 2.5, but tailing persists. Could the column hardware be the issue? A3: Yes. The combination of a pyridine ring and an adjacent carboxylic acid creates a potent chelating moiety. These electron-donating groups form strong coordination complexes with trace metals (such as Fe³⁺ and Al³⁺) present in stainless steel frits, tubing, or older Type A silica matrices[4][5]. This metal-analyte interaction leads to severe peak broadening and tailing[6]. Transitioning to metal-free PEEK hardware or using ultra-pure Type B silica columns minimizes this effect[5].

Q4: If hardware changes are not immediately possible, what mobile phase additives can I use? A4: You can introduce competitive masking agents to the mobile phase. For silanol-driven tailing, adding 10–50 mM Triethylamine (TEA) provides a sacrificial basic amine that preferentially binds to and blocks active silanol sites, allowing your API to elute symmetrically[7]. For metal-chelation-driven tailing, adding trace amounts of chelators like EDTA or medronic acid can passivate the metal surfaces in the system, preventing the API from binding to the steel hardware[6].

Quantitative Impact of Chromatographic Parameters

The following table summarizes how specific parameters influence the ionization state of the system and the resulting peak asymmetry.

ParameterValue/ConditionMechanistic Effect on SystemExpected USP Tailing Factor ( As​ )
Mobile Phase pH pH 2.5Analyte fully protonated; Silanols remain neutral (Si-OH).1.05 - 1.20
Mobile Phase pH pH 6.0Analyte is zwitterionic; Silanols are ionized (Si-O⁻).1.80 - 2.50
Column Hardware Stainless SteelFe³⁺/Al³⁺ chelation by pyridine/carboxyl groups.1.50 - 2.00
Column Hardware PEEK-linedEliminates metal-analyte secondary interactions.1.05 - 1.15
Mobile Phase Additive 10 mM TEACompetitively blocks residual active silanol sites.1.00 - 1.10
Self-Validating Protocol: Method Optimization Workflow

To establish a robust, reproducible method for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, execute the following step-by-step protocol. This workflow is designed as a self-validating system; the mathematical output of Step 4 will explicitly confirm whether the chemical causality of the tailing has been resolved.

Step 1: System Passivation & Hardware Selection

  • Flush the HPLC system (excluding the column) with 0.1% phosphoric acid in 50:50 Water:Methanol for 30 minutes to passivate stainless steel lines and remove trace metal buildup.

  • Install an ultra-pure Type B silica C18 column (exhaustively end-capped) or a polar-embedded column to maximize steric shielding against residual silanols. Ensure the column utilizes PEEK frits if possible.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using orthophosphoric acid. Causality: This guarantees uniform protonation of the API and neutralizes surface silanols. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

Step 3: Sample Preparation

  • Dissolve the API standard in a diluent that perfectly matches the initial mobile phase conditions (e.g., 90% A / 10% B). Causality: Injecting a sample in a solvent stronger than the mobile phase causes localized band broadening and fronting/tailing at the column head.

Step 4: Chromatographic Execution & Self-Validation

  • Run a shallow gradient (e.g., 10% B to 60% B over 15 minutes) at a flow rate of 1.0 mL/min.

  • Validation Checkpoint: Integrate the resulting peak and calculate the USP Tailing Factor ( As​ ) using the formula:

    As​=2fW0.05​​

    (Where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center at 5% height).

  • Decision Matrix:

    • If As​≤1.2 : The protocol is validated. Primary hydrophobic retention has been successfully isolated.

    • If As​>1.2 : The system fails validation. Residual secondary interactions are still present. Proceed to add 10 mM Triethylamine (TEA) to Mobile Phase A to force silanol masking, and re-inject.

References
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • ACE News - HPLC: Peak Tailing Interaction. ACE HPLC.[Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy (IOSRPHR).[Link]

  • Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay. Analytical Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid Purification &amp; Recrystallization

Welcome to the technical support guide for the purification and recrystallization of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (Catalog # SC-878714). This resource is designed for researchers, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification and recrystallization of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (Catalog # SC-878714). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with purifying this amphoteric molecule. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed, real-time decisions during your experiments.

The unique structure of this compound, featuring both a basic pyridine ring and an acidic carboxylic acid group, presents specific purification challenges, primarily related to its pH-dependent solubility. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Part 1: Troubleshooting Common Purification Problems

This section addresses broad issues encountered during the initial workup and purification of the crude product.

FAQ 1: My crude product is a dark, oily residue. How can I solidify it and remove colored impurities?

Answer: The appearance of a dark oil suggests the presence of significant impurities, which can inhibit crystallization.[1][2] These are often non-polar, colored byproducts from the synthesis. A multi-step approach is recommended.

Causality & Strategy: The core strategy is to first remove highly colored, often polymeric or oxidized impurities, and then to induce solidification by leveraging the compound's acid-base properties.

Step-by-Step Protocol:

  • Initial Dissolution & Charcoal Treatment:

    • Dissolve the oily residue in a suitable polar solvent like methanol or ethanol.

    • Add activated charcoal (approximately 1-2% w/w of your crude product). Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.[3]

    • Gently heat the mixture to near boiling for 10-15 minutes with stirring.

    • Perform a hot filtration through a pad of Celite® to remove the charcoal and any insoluble material. This step is crucial and should be done quickly to prevent premature crystallization in the filter funnel.

  • Acid-Base Extraction for Purification:

    • This technique is highly effective for separating your amphoteric product from non-basic or non-acidic impurities.[4]

    • Take the filtrate from the charcoal treatment and dilute it with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your target compound, being basic due to the pyridine nitrogen, will protonate and move into the aqueous layer, leaving many organic impurities behind.

    • Separate the aqueous layer. Wash it once with fresh ethyl acetate or DCM to remove any remaining trapped impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the pH is near the isoelectric point. This is the point of minimum solubility, where the compound will precipitate.[5][6]

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of a non-polar solvent like hexane to help with drying.

  • Drying:

    • Dry the purified solid under vacuum. This initial solid is now ready for high-purity recrystallization.

Part 2: Recrystallization Troubleshooting Guide

Recrystallization is a powerful technique for achieving high purity, but it relies on a delicate solubility balance.[7] This section tackles specific issues during this critical step.

FAQ 2: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What's wrong?

Answer: This is one of the most common recrystallization failures. There are two primary causes: using too much solvent or the solution is supersaturated.[1][8]

Causality & Strategy: Crystallization requires the solution to be saturated at cool temperatures. If too much solvent is used, the compound remains fully dissolved even when cold. Supersaturation is a metastable state where the compound is dissolved beyond its normal saturation point; it needs a trigger to start crystallizing.

Troubleshooting Workflow:

G start No Crystals Formed Upon Cooling check_solvent Issue: Too much solvent used? start->check_solvent check_super Issue: Supersaturation? check_solvent->check_super No boil_off Action: Gently boil off some solvent to concentrate the solution. check_solvent->boil_off Yes scratch Action: Scratch the inner wall of the flask with a glass rod. check_super->scratch Likely recool Re-cool the solution boil_off->recool success Crystals Form! recool->success seed Action: Add a 'seed crystal' of the pure compound. scratch->seed ice_bath Action: Cool further in an ice-water bath. seed->ice_bath ice_bath->success

Detailed Protocols:

  • Reducing Solvent Volume: Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again.[1]

  • Inducing Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for the first crystals to form.[8]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" acts as a template for crystal growth.[7][8]

FAQ 3: My compound "oils out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[2] This is often caused by the solution being too concentrated or cooling too rapidly.

Causality & Strategy: The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point. This can be achieved by either increasing the amount of solvent or slowing the cooling rate.

Step-by-Step Protocol:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of the hot recrystallization solvent to the solution.[2] This slightly lowers the saturation temperature.

  • Slow Cooling: This is critical. Do not place the flask directly on a cold benchtop or in an ice bath.

    • Allow the flask to cool to room temperature on an insulating surface (like a cork ring or a folded towel).

    • Once at room temperature, you can then move it to an ice bath to maximize yield.

FAQ 4: How do I choose the best recrystallization solvent?

Answer: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, its amphoteric nature means that both polar and non-polar solvents, as well as mixed solvent systems, should be considered.

Causality & Strategy: The polarity of the solvent must be matched to the compound. Given the molecule's features (aromatic rings, methyl group, secondary amine, carboxylic acid), solvents of intermediate polarity or mixed solvent systems are often successful. The pH-dependent nature of the compound is also a key factor.[5][9]

Recommended Solvents & Systems:

Solvent SystemRationale & Use CaseProtocol Notes
Ethanol/Water Primary Choice. Ethanol dissolves the compound well, while water acts as an anti-solvent. This allows for fine-tuned control over solubility.[10][11]Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to clarify, then cool slowly.
Isopropanol (IPA) A good single-solvent option. Less volatile than ethanol, which can allow for slower crystal growth.Dissolve in a minimum of hot IPA. If solubility is too high even when cold, consider adding a non-polar anti-solvent like heptane.
Acetonitrile A polar aprotic solvent that can be effective if protic solvents lead to issues.Use standard single-solvent recrystallization procedure.
Toluene/Ethanol Useful if non-polar impurities are a problem. Toluene helps keep them in solution while the product crystallizes.Dissolve in a hot mixture, starting with a higher proportion of ethanol and adding toluene as needed.

Experimental Workflow for Solvent Selection:

G start Start: Small Sample of Crude Product test_solvents Test solubility in various solvents (e.g., EtOH, IPA, MeCN, Toluene) at room temperature. start->test_solvents check_rt_sol Is it soluble at RT? test_solvents->check_rt_sol heat_sol Heat the sample. check_rt_sol->heat_sol No bad_solvent1 Discard: Too soluble check_rt_sol->bad_solvent1 Yes check_hot_sol Does it dissolve when hot? heat_sol->check_hot_sol cool_sol Cool the solution. check_hot_sol->cool_sol Yes bad_solvent2 Discard: Insoluble check_hot_sol->bad_solvent2 No check_crystals Do crystals form? cool_sol->check_crystals good_solvent Good Single Solvent Candidate check_crystals->good_solvent Yes try_mixed Consider for Mixed Solvent System (e.g., as the 'soluble' solvent) check_crystals->try_mixed No

Part 3: Understanding the Molecule's Physicochemical Properties

A deep understanding of the molecule's properties is essential for troubleshooting.

  • Molecular Formula: C₁₄H₁₄N₂O₂[12][13]

  • Molecular Weight: 242.27 g/mol [12][13]

  • Amphoteric Nature: The molecule possesses a carboxylic acid group (pKa ~4-5) and a pyridine nitrogen (pKa ~5-6). This means its charge and solubility are highly dependent on pH.[5][6]

    • Low pH (e.g., pH < 2): Both the carboxylic acid and pyridine are protonated (cationic form). Solubility in water is generally higher.

    • Mid pH (isoelectric point, ~pH 5-6): The molecule exists largely as a zwitterion, which often has the lowest aqueous solubility. This is the ideal pH for precipitation from aqueous solutions.[6]

    • High pH (e.g., pH > 8): The carboxylic acid is deprotonated (anionic form). Solubility in water is again higher.

This pH-dependent solubility is the principle behind the acid-base extraction purification method and is a critical factor to control for reproducible results.

References

  • Chegg.com. (2019, May 13). Solved The solubility of p-aminobenzoic acid changes. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Inagi, T., & Terada, H. (1983). Partition Behavior of p-Aminobenzoic Acid and Sulfonamides at Various pH Values. Chemical and Pharmaceutical Bulletin, 31(5), 1569-1574. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • D'Addio, S. M., et al. (2012). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Molecules, 17(12), 14764-14785. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Kumar, S., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 668. [Link]

  • Manipal University Jaipur. Recrystallization. [Link]

  • Lu, J., et al. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1239. [Link]

  • Google Patents.
  • Jetir.org. pH metric Studies on Complexation of para- aminobenzoic acid with transition metal ions. [Link]

  • Chemistry Stack Exchange. (2019, May 8). Synthesis of anthranilic acid. [Link]

  • Singh, S., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 668-672. [Link]

Sources

Optimization

Troubleshooting low crystallization yields of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7)[1][2].

Because this molecule contains a carboxylic acid, a secondary amine, and a pyridine ring, it behaves as a complex amphoteric compound (zwitterion)[3]. Standard crystallization approaches often fail here because they do not account for the highly pH-dependent solubility and the molecule's propensity to undergo liquid-liquid phase separation (oiling out) before reaching the critical nucleation threshold[4].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind your low yields and providing self-validating protocols to engineer a robust crystallization process.

Diagnostic Workflow

Before adjusting your parameters, map your current failure mode using the diagnostic logic tree below. This workflow isolates whether your low yield is a thermodynamic issue (e.g., wrong pH, high solubility) or a kinetic issue (e.g., oiling out, rapid crash-cooling).

CrystallizationTroubleshooting Start Low Yield or Poor Quality CAS 878714-39-7 CheckPH Is pH at Isoelectric Point (pI ~5.0)? Start->CheckPH AdjustPH Adjust pH with dilute HCl/NaOH CheckPH->AdjustPH No PhaseCheck Observe Phase Separation (Visual / FBRM) CheckPH->PhaseCheck Yes AdjustPH->PhaseCheck OilingOut Liquid-Liquid Phase Separation (Oiling Out) PhaseCheck->OilingOut Droplets Form Crystals Solid Nucleation Detected PhaseCheck->Crystals Particles Form SolventAdj Increase Solubilizing Solvent Ratio OilingOut->SolventAdj Filtration Filtration & Washing Crystals->Filtration Seeding Add 1-2% Seed Crystals in Metastable Zone SolventAdj->Seeding Seeding->Crystals Fines Slow Filtration / Fines? Filtration->Fines Cooling Implement Non-Linear Cooling Profile Fines->Cooling Yes Success High Yield & Purity API Fines->Success No Cooling->Success

Diagnostic logic tree for troubleshooting zwitterionic crystallization failures.

Frequently Asked Questions (FAQs)

Q1: My compound remains highly soluble even at 0°C. Why am I getting yields below 40%?

The Causality: You are likely operating outside the molecule's isoelectric point (pI). 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a zwitterion. In acidic conditions, the pyridine and secondary amine protonate (forming a highly soluble cationic salt). In alkaline conditions, the carboxylic acid deprotonates (forming a highly soluble anionic salt)[3]. The Solution: The solubility is lowest right in the middle of these extremes at the isoelectric point, where the molecule carries both positive and negative charges that neutralize each other[3][5]. This internal charge neutralization maximizes intermolecular ionic interactions (crystal lattice energy) and minimizes solute-solvent hydration. You must precisely titrate the solution to its pI (typically between pH 4.5 and 5.5 for this scaffold) before initiating cooling.

Q2: Instead of crystals, my product crashes out as a sticky, yellow oil at the bottom of the reactor. How do I fix this?

The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[4]. It occurs when the supersaturation level of the solution exceeds the solubility limit of the liquid phase before it reaches the critical nucleation threshold for the solid phase. Essentially, the activation energy required to form a solute-rich liquid droplet is lower than the energy required to organize into a rigid crystal lattice. The Solution: You must alter the thermodynamics of your solvent system. Increase the proportion of the "good" solvent (e.g., ethanol or methanol) relative to the anti-solvent (water) to shift the LLPS boundary below the solubility curve. Then, introduce seed crystals within the Metastable Zone (MSZ) to bypass primary nucleation entirely and force the system directly into crystal growth[4][6].

Q3: My yield is mathematically high, but the product is a gelatinous mass that takes days to filter. What went wrong?

The Causality: You have triggered uncontrolled primary nucleation by cooling the reactor too rapidly[]. When supersaturation spikes abruptly, the system relieves the thermodynamic stress by creating billions of microscopic nuclei rather than growing existing ones. These "fines" have a massive surface area, trapping mother liquor and causing severe agglomeration and filtration bottlenecks[][8]. The Solution: Transition from a linear cooling ramp to a cubic (non-linear) cooling profile. Cool very slowly at high temperatures (where supersaturation generation is highest per degree drop) and accelerate the cooling rate only after the crystal surface area has expanded enough to consume the supersaturation via secondary nucleation and growth[][9].

Self-Validating Experimental Protocols

To ensure reproducibility, do not rely on visual cues alone. The following protocols incorporate In-Process Controls (IPCs) to create a self-validating system.

Protocol A: pH-Shift Crystallization (Thermodynamic Optimization)

Objective: Maximize theoretical yield by isolating the zwitterion at its isoelectric point.

  • Dissolution: Suspend the crude 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid in a 1:1 mixture of Ethanol/Water (10 volumes relative to crude mass).

  • Acidic Solubilization: Add 1M HCl dropwise under agitation at 40°C until the suspension fully dissolves (pH ~2.0). Causality: Protonation of the pyridine ring disrupts the zwitterionic lattice, forcing dissolution.

  • Filtration: Polish filter the solution to remove any insoluble mechanical impurities[8].

  • Controlled Titration (The Critical Step): Heat the filtrate to 60°C. Using a calibrated pH probe, slowly add 1M NaOH at a rate of 0.1 volumes/minute. Stop precisely when the pH reaches 5.0 (or the experimentally determined pI).

  • Validation (IPC): Pull a 1 mL aliquot of the mother liquor, filter it, and analyze via HPLC. The concentration of the API in the supernatant should be at its absolute minimum. If the concentration is still high, adjust the pH by ±0.2 units and re-test.

  • Aging and Cooling: Hold the slurry at 60°C for 1 hour to allow Ostwald ripening (smaller, less stable crystals dissolve and redeposit onto larger crystals)[10]. Cool to 5°C at 0.1°C/min.

  • Isolation: Filter, wash with cold water (adjusted to pH 5.0 to prevent dissolution during washing), and dry under vacuum.

Protocol B: Anti-Solvent Seeding (Kinetic Optimization)

Objective: Prevent oiling out and control Particle Size Distribution (PSD).

  • Solvent Preparation: Dissolve the API in pure Methanol (good solvent) at 50°C.

  • Anti-Solvent Addition (Phase 1): Slowly add Water (anti-solvent) until the solution becomes faintly turbid, then add just enough Methanol dropwise to clear the turbidity. You are now at the upper edge of the Metastable Zone (MSZ)[6].

  • Seeding: Add 1-2 wt% of highly pure, milled seed crystals of CAS 878714-39-7.

  • Validation (IPC): Monitor the reactor using a Focused Beam Reflectance Measurement (FBRM) probe. You should see a steady increase in chord counts (crystal growth) without a massive spike in fine particles (which would indicate crash nucleation).

  • Anti-Solvent Addition (Phase 2): After a 2-hour hold to allow the seeds to grow, resume adding Water at a slow, controlled rate (e.g., 0.05 vol/min) to drive the crystallization to completion[6].

Quantitative Troubleshooting Matrix

Use this matrix to rapidly correlate your experimental observations with corrective actions.

Symptom / ObservationRoot CauseCorrective ActionExpected Yield Impact
High API concentration in mother liquor at 0°C pH is outside the isoelectric point (pI).Titrate mother liquor to pH ~5.0 before cooling.+30% to +50%
Product forms a yellow, sticky biphasic liquid Oiling out (LLPS) due to poor solvent ratio.Increase organic solvent ratio; seed at higher temperature.Recovers lost batch
Unfilterable gelatinous mass / Fines Excessive primary nucleation from rapid cooling.Implement a cubic cooling ramp; reduce agitation shear.Improves recovery by ~15%
Purity is low; impurities trapped in lattice Solid solution formation or inclusion of mother liquor[6].Slow down crystal growth rate; utilize a different solvent system.Yield drops ~5%, Purity +10%

References

  • P-nitrobenzoic acid reduction pH level question - Powered by XMB 1.9.11 - Sciencemadness.org. Sciencemadness.org. Available at:[Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC | Industrial & Engineering Chemistry Research - ACS Publications. ACS.org. Available at:[Link]

  • 2-methyl-3-[(3-pyridinylmethyl)amino]benzoic acid — Chemical Substance Information. NextSDS. Available at:[Link]

  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. Zhanghua Dryer. Available at:[Link]

  • Crystallisation in pharmaceutical processes | BIA. BIA. Available at:[Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. Mettler Toledo. Available at:[Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. NIH.gov. Available at:[Link]

  • Crystal nucleation and growth in a polymorphic system: Ostwald's rule, P-aminobenzoic acid and nucleation transition states. ResearchGate. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Chemical Shift Validation: The Case of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

In the landscape of drug development and molecular research, the unambiguous confirmation of a chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular research, the unambiguous confirmation of a chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. However, the acquired spectral data is only as reliable as its validation. This guide provides an in-depth, experience-driven approach to the validation of ¹H and ¹³C NMR chemical shifts, using 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid as a case study. We will move beyond rote procedural descriptions to explore the rationale behind experimental choices and integrate complementary analytical techniques for a holistic and trustworthy structural confirmation.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy provides exquisitely detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shift (δ) of a nucleus is a sensitive reporter of its local electronic environment, which is influenced by factors such as electron density, the electronegativity of neighboring atoms, and anisotropic effects from nearby functional groups.[1][2][3] An accurate assignment of these shifts allows for the reconstruction of the molecular puzzle. For a molecule like 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, with its distinct aromatic rings, a methyl group, a methylene bridge, and labile amine and carboxylic acid protons, a multi-faceted validation approach is not just recommended, but essential.

Experimental Design: A Foundation of Trustworthiness

A robust validation process begins with a meticulously designed experiment. Every choice, from solvent to acquisition parameters, is a deliberate step towards ensuring data integrity.

Sample Preparation: The Critical First Step

The choice of a deuterated solvent is one of the most critical decisions in NMR sample preparation.[4][5] Deuterated solvents are used to minimize the solvent's own proton signals, which would otherwise overwhelm the signals from the analyte.[4][5][6][7] For 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, with its polar carboxylic acid and amine functionalities, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high boiling point and ability to dissolve a wide range of compounds make it versatile.[8] Crucially, DMSO-d₆ is a hydrogen bond acceptor, which helps to slow down the exchange of the labile -NH and -COOH protons, often allowing them to be observed as distinct, and sometimes broad, signals in the ¹H NMR spectrum.[9]

Protocol for Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

Rationale for TMS: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.[1] This provides a stable reference point against which all other chemical shifts in the spectrum can be accurately measured.

NMR Data Acquisition: A Multi-technique Approach

A comprehensive NMR analysis for structural validation should include not only standard 1D ¹H and ¹³C spectra but also 2D correlation experiments.

Experimental Workflow for NMR Data Acquisition:

Caption: Workflow for comprehensive NMR data acquisition.

Step-by-Step Acquisition Protocol (Illustrative):

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are spin-spin coupled to each other, typically through two or three bonds.[10] This is invaluable for identifying connected proton networks, such as those in the aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to (one-bond correlation).[11][12] This is a powerful tool for definitively linking proton and carbon signals.

Results and Discussion: A Comparative Validation

The core of the validation process lies in the detailed analysis and comparison of the acquired data with predicted values and data from complementary techniques.

Analysis of Experimental ¹H and ¹³C NMR Spectra

The expected structure of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, with atom numbering for NMR assignment, is shown below.

Analytical_Techniques NMR NMR Spectroscopy (¹H, ¹³C, 2D) Validation Validated Structure NMR->Validation Connectivity & Chemical Environment MS Mass Spectrometry (MS) MS->Validation Molecular Weight & Formula FTIR FTIR Spectroscopy FTIR->Validation Functional Groups

Caption: Interplay of analytical techniques for structural validation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, allowing for the determination of its molecular formula. [13][14][15]Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments. [15][16]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying the presence of specific functional groups. [17][18][19]For our target molecule, we would expect to see characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C=C and C-H stretches of the aromatic rings. [20]

Conclusion

The validation of NMR chemical shifts is not a simple matter of matching peaks to a predicted spectrum. It is a comprehensive process of experimental design, multi-technique data acquisition, and comparative analysis. By understanding the "why" behind each experimental choice, from the selection of DMSO-d₆ as a solvent to the integration of 2D NMR, and by corroborating the NMR data with evidence from mass spectrometry and FTIR, we can achieve a high degree of confidence in the assigned structure of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid. This rigorous, self-validating approach is the hallmark of sound scientific practice in chemical and pharmaceutical research.

References

  • Chemical shift - Wikipedia. Available at: [Link]

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr. Available at: [Link]

  • Role of NMR chemical shifts in interpretation of spectra - eGPAT. Available at: [Link]

  • Factors Influencing Proton NMR Shifts | PDF - Scribd. Available at: [Link]

  • 5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts. Available at: [Link]

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. Available at: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | Analytical Chemistry - ACS Publications. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy - Agilent. Available at: [Link]

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  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. Available at: [Link]

  • Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Exploring 2D HSQC NMR - Bruker. Available at: [Link]

  • 2D- NMR what is the different between COSY and HSQC?? - ResearchGate. Available at: [Link]

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  • Recommendations of the wwPDB NMR Validation Task Force - PMC - NIH. Available at: [Link]

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  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid by LC-MS/MS

An Objective Comparison and Methodological Deep Dive for Preclinical and Clinical Research Executive Summary The quantitative determination of novel chemical entities, such as 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Methodological Deep Dive for Preclinical and Clinical Research

Executive Summary

The quantitative determination of novel chemical entities, such as 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, in complex biological matrices is a cornerstone of modern drug development. The reliability of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability data hinges entirely on the robustness of the bioanalytical method used. This guide provides an in-depth, authoritative comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) against alternative methods and details the rigorous validation process required by regulatory bodies. We will explore the causality behind each validation parameter, present a self-validating experimental workflow, and provide expert insights into overcoming common bioanalytical challenges, establishing LC-MS/MS as the definitive gold standard for this application.

The Analytical Imperative in Drug Development

Measurement of drug concentrations in biological matrices like plasma, blood, or urine is a critical aspect of drug development, essential for supporting applications for new active substances.[1][2] The decisions made regarding the safety and efficacy of a potential therapeutic are directly influenced by the accuracy and precision of these measurements.[2][3] For a small molecule like 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, achieving high sensitivity and selectivity is paramount, especially during early development stages when metabolism and clearance pathways are not fully understood.[4]

LC-MS/MS has emerged as the reference technique for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[5][6] This technology combines the powerful separation capabilities of liquid chromatography with the highly specific detection of tandem mass spectrometry, allowing for the precise quantification of a target analyte even in the presence of structurally similar metabolites or endogenous matrix components.[4][5]

Why Method Validation is Non-Negotiable: The Regulatory Framework

Bioanalytical method validation is the process of establishing, through documented evidence, that an analytical method is reliable for its intended purpose.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have published comprehensive guidelines that are not mere recommendations but the standard by which data integrity is judged.[3][7] A failure to adhere to these guidelines can result in the rejection of study data, leading to significant delays and financial loss. The core objective is to ensure that the method consistently produces accurate and reproducible results.[3][8]

A Comparative Analysis: LC-MS/MS vs. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While various analytical techniques exist, the choice for quantitative bioanalysis typically narrows to chromatographic methods. Here, we compare the performance of LC-MS/MS with the more traditional HPLC-UV method for the analysis of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

Table 1: Performance Comparison of Analytical Methods
Parameter LC-MS/MS HPLC-UV Rationale & Justification
Selectivity Very High: Detects molecules based on a specific mass-to-charge ratio (m/z) and a subsequent fragmentation pattern.Low to Moderate: Relies on the analyte's ability to absorb UV light. Co-eluting matrix components with similar chromophores can cause significant interference.LC-MS/MS can distinguish between the parent drug and metabolites with identical retention times, which is a major limitation for HPLC-UV.[4]
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL): Capable of detecting minute quantities of the analyte.Moderate (mid-to-high ng/mL to µg/mL): Often lacks the sensitivity needed for low-dose PK studies or for characterizing the terminal elimination phase.The Lower Limit of Quantification (LLOQ) must be low enough to characterize the complete pharmacokinetic profile.[3] LC-MS/MS is vastly superior in this regard.
Dynamic Range Wide (Typically 3-4 orders of magnitude): Can accurately quantify concentrations from the LLOQ to the Upper Limit of Quantification (ULOQ) in a single run.Narrow (Typically 2 orders of magnitude): Often requires sample dilution for high-concentration samples, which can introduce error.A wide dynamic range minimizes the need for sample re-analysis due to concentrations falling outside the calibration curve.[9]
Sample Throughput High: Run times are typically very short (1-5 minutes) due to the high specificity of the detector.Low: Requires longer chromatographic run times to achieve adequate separation from interfering peaks.High throughput is critical for analyzing large sample sets from clinical trials efficiently.
Method Development More Complex: Requires optimization of both chromatographic separation and mass spectrometric conditions.Simpler: Primarily involves optimizing the mobile phase and column for chromatographic separation.The initial complexity of LC-MS/MS development is offset by the superior quality and reliability of the data generated.[4]

The clear superiority in selectivity and sensitivity makes LC-MS/MS the only appropriate choice for regulatory-compliant bioanalysis of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

The Pillars of Validation: A Detailed Experimental Guide

A full bioanalytical method validation is a holistic process where each parameter confirms the integrity of the others.[1][8] The main characteristics evaluated are selectivity, accuracy, precision, calibration curve performance, stability, and the assessment of matrix effects.[1]

Selectivity
  • Causality & Rationale: Selectivity demonstrates that the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications.[10] Without proven selectivity, accuracy is impossible.

  • Experimental Protocol:

    • Analyze a minimum of six different blank lots of the biological matrix (e.g., human plasma).

    • Evaluate for interfering peaks at the retention time of the analyte and the Internal Standard (IS).

    • Analyze a blank matrix sample spiked only with the analyte at the LLOQ.

    • Analyze a blank matrix sample spiked only with the IS.

  • Acceptance Criteria: The response from interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ, and less than 5% for the IS.[11]

Linearity & Calibration Curve
  • Causality & Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. A reliable curve is the basis for calculating the concentration of unknown samples.

  • Experimental Protocol:

    • Prepare a blank sample, a zero sample (blank + IS), and a minimum of 6-8 non-zero calibration standards by spiking blank matrix.[3][9]

    • The concentration range should bracket the expected concentrations in study samples, from the LLOQ to the ULOQ.[3]

    • Perform a regression analysis (typically a weighted 1/x² linear regression) of the peak area ratio (analyte/IS) versus concentration.

  • Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[3] The correlation coefficient (r) should be ≥0.99.

Accuracy & Precision
  • Causality & Rationale: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of repeated measurements.[8][10] These two parameters define the fundamental reliability of the method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-run (Within-run): Analyze a minimum of five replicates of each QC level in a single analytical run.[1][10]

    • Inter-run (Between-run): Analyze the QC replicates over at least three different runs on different days.

  • Acceptance Criteria: The mean concentration for each QC level should be within ±15% of the nominal value (accuracy), except for the LLOQ which should be within ±20%. The coefficient of variation (CV) for the replicates should not exceed 15% (precision), except for the LLOQ where it should not exceed 20%.[11]

Matrix Effect
  • Causality & Rationale: The matrix effect refers to the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix.[12][13][14] It is a significant risk in LC-MS/MS and must be thoroughly investigated to ensure it does not compromise accuracy.[15] The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[5][15]

  • Experimental Protocol (Post-Extraction Spike Method):

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix with the analyte and IS at low and high concentrations (Set A).

    • Prepare corresponding solutions of the analyte and IS in a neat solvent (Set B).

    • The Matrix Factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set A) to the peak area in neat solution (Set B).[13]

  • Acceptance Criteria: The CV of the IS-normalized matrix factor calculated from the six lots should not be greater than 15%.

Stability
  • Causality & Rationale: Analyte stability must be demonstrated under all conditions that study samples will experience, from collection to final analysis.[16][17] Degradation of the analyte leads to an underestimation of its true concentration.

  • Experimental Protocol:

    • Analyze low and high QC samples after exposing them to various storage and handling conditions.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

    • Bench-Top Stability: Samples are kept at room temperature for a period that mimics the sample handling time.

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -70°C) for a period longer than the expected duration of the study sample storage.[18]

    • Post-Preparative Stability: Extracted samples are stored in the autosampler to determine how long they can be kept before injection.

  • Acceptance Criteria: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.

Table 2: Summary of Validation Parameters and Regulatory Acceptance Criteria
Parameter Purpose Minimum Requirement Acceptance Criteria (Accuracy/Precision)
Selectivity Ensure no interference from matrix components.6 independent matrix lots.Interference <20% of LLOQ response; <5% for IS.
Calibration Curve Establish concentration-response relationship.Blank, Zero, ≥6 non-zero standards.≥75% of standards within ±15% (±20% at LLOQ). r ≥ 0.99.
Intra-Run Accuracy & Precision Assess performance within a single run.≥5 replicates at LLOQ, Low, Mid, High QC.Mean accuracy within ±15% (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Inter-Run Accuracy & Precision Assess performance across different runs.3 runs at LLOQ, Low, Mid, High QC.Mean accuracy within ±15% (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Evaluate ion suppression or enhancement.6 independent matrix lots.IS-Normalized Matrix Factor CV ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Ensure analyte integrity during storage and handling.Low and High QC levels.Mean concentration within ±15% of nominal values.

The Integrated Bioanalytical Workflow

The entire process, from initial method development to the analysis of final study samples, follows a logical and self-validating sequence. Each step builds upon the successful completion of the previous one, ensuring a robust and defensible final method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Method Validation (per FDA/EMA Guidelines) cluster_2 Phase 3: Application to Study Samples Dev Analyte & IS Optimization (MS Tuning) Chrom Chromatography Development (LC Separation) Dev->Chrom SPE Sample Preparation (Extraction Protocol) Chrom->SPE Select Selectivity & Specificity SPE->Select Lin Linearity & Range Select->Lin AccPrec Accuracy & Precision (Intra- & Inter-Run) Lin->AccPrec Matrix Matrix Effect AccPrec->Matrix Stab Stability Assessment (Freeze-Thaw, Long-Term, etc.) Matrix->Stab Analysis Analysis of Unknown Samples with Bracketing QCs Stab->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR Report Final Data Reporting ISR->Report

Caption: The comprehensive workflow for LC-MS/MS bioanalytical method validation.

Choosing the Right Analytical Path

For any given project, selecting the appropriate analytical technique is a critical first step. The decision is driven by the specific requirements of the study, particularly the need for sensitivity and selectivity.

G start LLOQ Requirement? hplcuv Consider HPLC-UV start->hplcuv > 50 ng/mL complex Complex Matrix or Metabolites? start->complex < 10 ng/mL lcms Use LC-MS/MS complex->lcms Yes complex->hplcuv No

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

The validation of a bioanalytical method for a novel compound like 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a rigorous, multi-faceted process governed by strict international standards. While alternative methods like HPLC-UV exist, they lack the fundamental selectivity and sensitivity required for modern drug development. A properly validated LC-MS/MS method, built on the pillars of selectivity, accuracy, precision, and stability, provides the only truly reliable and defensible means of quantifying this analyte in biological matrices. This guide has outlined the critical parameters, the rationale behind them, and the workflows necessary to generate high-quality data that can withstand the scrutiny of regulatory review and confidently drive drug development programs forward.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Available at: [Link]

  • Xie, I., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Gagnon-Carignan, S., et al. (2014). Importance of matrix effects in LC–MS/MS bioanalysis: An overview of the real-life cases and proposed solutions. Bioanalysis. Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). gmp-compliance.org. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Available at: [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Jain, A., & Singh, S. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Patel, P., et al. (2011). Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Available at: [Link]

  • Dadgar, D., et al. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. Available at: [Link]

  • S. Lowes, et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Available at: [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • de Gooijer, M. C., et al. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Chromatography B. Available at: [Link]

  • Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Biochemia Medica. Available at: [Link]

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  • Zhang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry. Available at: [Link]

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  • Jo, A., et al. (2018). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Chromatography B. Available at: [Link]

  • Stability of Selected Biochemical Analytes in Plasma Samples Stored at Different Time and Temperature. (n.d.). Longdom Publishing. Available at: [Link]

  • Li, Y., et al. (2018). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry. Available at: [Link]

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Validation

Multi-Modal Spectroscopic Validation Guide: FTIR Peak Assignment and Analytical Alternatives for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic Acid

As a Senior Application Scientist, I frequently oversee the structural validation of complex pharmaceutical intermediates. 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7)[1] is a highly specific, f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural validation of complex pharmaceutical intermediates. 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7)[1] is a highly specific, functionally dense molecule often utilized as a reference substance for drug impurities in kinase inhibitor synthesis[2].

Validating this molecule requires more than just running a sample through a spectrometer; it demands a self-validating analytical strategy. This guide provides a definitive FTIR (Fourier-transform infrared spectroscopy) peak assignment for this compound, objectively compares FTIR performance against orthogonal techniques like Raman and NMR, and outlines field-proven experimental protocols designed to eliminate analytical artifacts.

Molecular Anatomy & Vibrational Causality

To accurately interpret the FTIR spectrum of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, we must first deconstruct its molecular anatomy and understand the causality behind its vibrational modes[3]:

  • Carboxylic Acid (-COOH): This group acts as both a hydrogen bond donor and acceptor. In the solid state, extensive intermolecular hydrogen bonding severely broadens the O-H stretching band and shifts the C=O stretch to lower wavenumbers compared to isolated molecules.

  • Secondary Amine (-NH-): Positioned between the methylbenzoic acid and the pyridinylmethyl group, this amine is subject to steric hindrance and potential intramolecular hydrogen bonding with the adjacent carboxylic acid or the pyridine nitrogen, which dictates the sharpness and position of the N-H stretch.

  • Pyridine Ring & Substituted Benzene: These heteroaromatic and aromatic systems provide a rigid scaffold. Their C=C and C=N stretching modes, along with out-of-plane C-H bending, serve as a highly specific "fingerprint" for the molecule's substitution pattern.

FTIR Peak Assignment & Functional Group Validation

The interpretation of these vibrational modes relies on established first-principles of infrared spectroscopy, where specific functional groups produce characteristic and reproducible absorption features[3]. Below is the validated peak assignment table for the solid-state FTIR spectrum of this compound.

Functional GroupWavenumber (cm⁻¹)Vibration ModeIntensity & ShapeCausality / Structural Context
Carboxylic Acid 2500 - 3200O-H stretchBroad, strongExtensive intermolecular hydrogen bonding in the solid powder state broadens the peak and shifts it to lower frequencies.
Secondary Amine 3300 - 3400N-H stretchMedium, sharp shoulderAppears on the high-frequency edge of the broad O-H band. Position is highly dependent on the solid-state hydrogen-bonding network.
Carboxylic Acid 1680 - 1710C=O stretchStrong, sharpConjugation with the aromatic ring and hydrogen bonding lowers the frequency from the typical aliphatic range (~1730 cm⁻¹).
Pyridine & Benzene 1580 - 1610C=C & C=N stretchMedium to strongOverlapping ring stretching vibrations; highly characteristic of the heteroaromatic system.
Aromatic Amine 1250 - 1350C-N stretchStrongStretching of the bond between the secondary amine and the aromatic rings.
Carboxylic Acid 1200 - 1300C-O stretchStrongOften couples with O-H in-plane bending modes.
Aromatic Rings 700 - 850C-H out-of-plane bendStrong, sharpDistinctive bands indicating the specific ortho/meta substitution patterns on the benzene and pyridine rings.

Objective Comparison: FTIR vs. Orthogonal Techniques

Relying on a single analytical technique introduces systemic risk. A robust QA/QC workflow compares the primary method against alternatives to ensure comprehensive validation.

Analytical TechniquePrimary Strength for this APILimitationsCausality / Mechanism
ATR-FTIR (Primary)High-throughput, non-destructive, highly sensitive to polar bonds (C=O, O-H).High-frequency peaks (O-H, N-H) appear weaker than in transmission.Uses an evanescent wave penetrating ~0.5-2 µm. Penetration depth is wavelength-dependent, requiring algorithmic correction[4].
Transmission FTIR (KBr Pellet)Superior signal-to-noise ratio for high-frequency N-H and O-H stretches.Destructive sample prep; risk of polymorphic changes.Grinding with KBr can alter the fragile hydrogen-bonding network of the carboxylic acid, artificially shifting the C=O and N-H peaks.
Raman Spectroscopy (Orthogonal)Excellent for symmetric vibrations (aromatic ring breathing of pyridine/benzene).Prone to severe fluorescence interference.Aromatic amines often fluoresce under visible laser excitation (e.g., 532 nm), swamping the weaker Raman scattering signal.
1H & 13C NMR (Definitive)Absolute structural connectivity and proton environments.Loss of solid-state conformational data; higher cost/time.Requires dissolution (e.g., in DMSO-d6), which destroys the solid-state hydrogen-bonding network observed in FTIR.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, where every step has a direct mechanistic purpose to prevent analytical artifacts.

Protocol A: High-Fidelity ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: 32 scans provide an optimal balance between rapid acquisition and sufficient signal-to-noise ratio (SNR) to resolve the weaker secondary amine N-H shoulder against the broad O-H band. Higher resolution (e.g., 1 cm⁻¹) increases noise without providing additional structural information for solid-state organic powders.

  • Sample Application: Place ~2-5 mg of the 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid powder directly onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact until the force gauge indicates optimal pressure.

    • Causality: The evanescent wave only penetrates ~1-2 µm into the sample. Air gaps will severely attenuate the signal, particularly for the high-frequency O-H and N-H stretches[4].

  • Data Processing: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth, ensuring relative peak intensities match transmission spectra for accurate library matching.

Protocol B: Orthogonal Validation via Raman Spectroscopy
  • Laser Selection: Select a 785 nm or 1064 nm near-infrared excitation laser.

    • Causality: Aromatic amines like this compound exhibit strong fluorescence under 532 nm (visible) excitation. Moving to the near-infrared drops the excitation energy below the electronic transition threshold, mitigating fluorescence.

  • Acquisition: Focus the laser onto the bulk powder. Use a low initial laser power (~10-20 mW).

    • Causality: High laser power can cause localized thermal degradation or burning of the dark organic powder, altering the chemical structure during the scan.

Visualizing the Validation Workflow

G Sample 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (Solid Sample) FTIR ATR-FTIR Spectroscopy (Primary Screen) Sample->FTIR Non-destructive Surface Analysis Raman Raman Spectroscopy (Orthogonal Check) Sample->Raman Non-destructive Bulk Analysis NMR 1H & 13C NMR (Definitive Connectivity) Sample->NMR Dissolution in DMSO-d6 DataFusion Multi-Modal Data Fusion (Peak Alignment & Assignment) FTIR->DataFusion Polar Bonds (C=O, O-H, N-H) Raman->DataFusion Non-polar/Aromatic (C=C, Ring Breathing) NMR->DataFusion Proton/Carbon Environments Validation Validated Reference Standard (Ready for QA/QC) DataFusion->Validation Cross-verified Structure

Caption: Multi-Modal Spectroscopic Validation Workflow for Pharmaceutical Impurities.

References

  • 2-methyl-3-[(3-pyridinylmethyl)amino]benzoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • 878714-39-7 | 2-Methyl-3-[(pyridin-3-ylmethyl)amino]benzoic Acid. BIOFOUNT. Available at: [Link]

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley. Available at: [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic Acid Complexes

Introduction In the landscape of modern catalysis, the rational design of ligands is a cornerstone for developing efficient and selective metal-based catalysts. The N-aryl-3-aminobenzoic acid scaffold is a promising plat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern catalysis, the rational design of ligands is a cornerstone for developing efficient and selective metal-based catalysts. The N-aryl-3-aminobenzoic acid scaffold is a promising platform for ligand design due to its tunable electronic and steric properties. This guide provides a comprehensive benchmark of the catalytic efficiency of complexes derived from a specific ligand within this class: 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid. While direct and extensive experimental data for this specific ligand-complex system is emerging, this guide will establish a comparative framework based on structurally analogous pyridine-based complexes and the fundamental principles of catalysis.[1][2] We will explore its potential in key organic transformations and provide detailed protocols for its synthesis, characterization, and catalytic evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this novel catalytic system.

Ligand Design and Rationale

The choice of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid as a ligand is predicated on several key structural features. The benzoic acid moiety provides a robust chelating group for metal coordination. The pyridine ring introduces a secondary coordination site, allowing for the formation of stable bidentate or potentially tridentate complexes. Furthermore, the methyl group on the benzoic acid ring can be strategically used to influence the steric environment around the metal center, which in turn can impact substrate selectivity and catalytic activity.

Experimental Protocols

For reproducible and comparable results, standardized experimental protocols are paramount.[2] The following sections detail the synthesis of the ligand and its metal complexes, along with a general procedure for evaluating their catalytic performance.

Synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

A plausible synthetic route to the title ligand is a reductive amination reaction between 2-methyl-3-aminobenzoic acid and pyridine-3-carboxaldehyde, followed by reduction of the resulting imine.

Step-by-step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-methyl-3-aminobenzoic acid (1.0 eq) and pyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Reduction: Add a reducing agent, for instance, sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and acidify to a pH of ~6. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Metal Complexes

The synthesized ligand can be complexed with a variety of transition metals (e.g., Cu, Pd, Ru, Ir) to generate the active catalysts.

General Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ligand (1.0-2.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF).

  • Add the desired metal salt (e.g., Cu(OAc)₂, PdCl₂, [Ru(p-cymene)Cl₂]₂, [Ir(Cp*)Cl₂]₂) (1.0 eq) to the solution.

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a designated period (4-24 hours).

  • The resulting complex may precipitate out of the solution or can be isolated by removal of the solvent. The solid product is then washed with a non-coordinating solvent and dried under vacuum.

Characterization

Thorough characterization of the synthesized ligand and its metal complexes is crucial. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups and coordination modes.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex.

Benchmarking Catalytic Performance

The catalytic efficiency of the newly synthesized complexes should be benchmarked against existing catalysts in a standardized reaction. For this guide, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis.

Experimental Workflow for Catalytic Testing

The following diagram illustrates a general workflow for the synthesis, characterization, and catalytic testing of the metal complexes.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Complex Synthesis & Characterization cluster_2 Catalytic Activity Benchmarking Ligand_Synthesis Synthesis of 2-Methyl-3- [(pyridin-3-ylmethyl)-amino]- benzoic acid Ligand_Purification Purification (Column Chromatography) Ligand_Synthesis->Ligand_Purification Ligand_Characterization Characterization (NMR, MS, IR) Ligand_Purification->Ligand_Characterization Complex_Synthesis Complexation with Metal Precursor Ligand_Characterization->Complex_Synthesis Complex_Purification Isolation & Washing Complex_Synthesis->Complex_Purification Complex_Characterization Characterization (NMR, MS, IR, X-ray) Complex_Purification->Complex_Characterization Reaction_Setup Setup of Catalytic Reaction (e.g., Suzuki Coupling) Complex_Characterization->Reaction_Setup Reaction_Monitoring Monitoring (TLC, GC, HPLC) Reaction_Setup->Reaction_Monitoring Product_Isolation Work-up & Purification Reaction_Monitoring->Product_Isolation Performance_Analysis Analysis of Yield, TON, TOF Product_Isolation->Performance_Analysis

Caption: General workflow for synthesis, characterization, and catalytic testing.

Hypothetical Catalytic Cycle

The following diagram illustrates a simplified, plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of our ligand.

G Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' Reductive_Elimination->Product

Sources

Validation

A Researcher's Guide to Selectivity and Cross-Reactivity Profiling of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid and its Analogs

In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its potency. An incomplete understanding of a compound's off-target interactions can...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its potency. An incomplete understanding of a compound's off-target interactions can lead to unforeseen toxicities or a misinterpretation of its mechanism of action, ultimately resulting in late-stage clinical failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity and cross-reactivity of the novel compound, 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

While the specific biological targets of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid are still under investigation, its structural resemblance to intermediates of known kinase inhibitors, such as Nilotinib, suggests a potential role in modulating kinase activity[1][2]. Therefore, this guide will use the hypothesis that this compound is a putative kinase inhibitor to illustrate a robust strategy for selectivity profiling. We will compare its hypothetical performance against two well-characterized kinase inhibitors: a highly selective inhibitor (Compound S) and a broad-spectrum inhibitor (Compound B).

This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, empowering researchers to design and interpret their own selectivity studies with confidence.

The Imperative of Selectivity Profiling in Drug Discovery

The "one drug, one target" paradigm has been a long-standing goal in pharmacology. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target effects are a major cause of adverse drug reactions. Therefore, a thorough investigation of a compound's selectivity is a critical step in its preclinical development.[3]

A compound is generally considered selective if it exhibits a significantly higher potency for its intended target compared to other proteins, often by a factor of >10-100-fold in biochemical assays.[3] It is essential to profile a new chemical entity against a broad panel of potential off-targets, particularly those within the same protein family as the intended target.

Experimental Strategies for Assessing Selectivity and Cross-Reactivity

A multi-pronged approach is recommended to build a comprehensive selectivity profile. This typically involves a combination of in vitro biochemical assays and cell-based assays to assess target engagement in a more physiologically relevant context.

In Vitro Kinase Profiling

Rationale: A broad kinase panel is the first line of assessment for any putative kinase inhibitor. This provides a global view of the compound's interactions across the kinome and helps to identify both primary targets and potential off-targets.

Methodology: Kinome-Wide Activity Assay

This protocol describes a typical in vitro kinase profiling experiment using a radiometric assay format.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, Compound S, and Compound B in 100% DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. A panel of at least 100 kinases is recommended for initial screening.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, its specific substrate, and ATP (radiolabeled with ³³P-ATP).

  • Compound Addition: Add the diluted compounds to the assay plates. Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase.

  • Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Signal Detection: If using a membrane-based method, wash away unreacted ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase interaction.[3]

Data Presentation:

The results of the kinase profiling can be summarized in a table to facilitate comparison.

Kinase2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (IC50, nM)Compound S (IC50, nM)Compound B (IC50, nM)
Target Kinase A501025
Kinase B500>10,000100
Kinase C>10,000>10,000500
Kinase D1,000>10,00075
... (and so on for the entire panel)

Interpretation:

  • 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid: Shows moderate potency for Target Kinase A and some off-target activity against Kinase B and D.

  • Compound S: Demonstrates high potency and selectivity for Target Kinase A.

  • Compound B: Exhibits broad-spectrum activity against multiple kinases.

Cellular Target Engagement

Rationale: While in vitro assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target in the presence of endogenous ATP and other cellular components.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.

Step-by-Step Protocol:

  • Cell Culture: Grow the target cells to 80-90% confluency.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of CETSA Workflow:

CETSA_Workflow A Cell Culture B Compound Treatment A->B Add Compound C Heating B->C Apply Heat Gradient D Lysis & Centrifugation C->D Separate Soluble/Aggregated E Protein Quantification (e.g., Western Blot) D->E Measure Soluble Protein F Data Analysis (Melting Curve Shift) E->F Plot & Analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Competition Binding Assays

Rationale: Competition binding assays provide a direct measure of a compound's ability to displace a known ligand from its binding site. This is a valuable method for confirming direct binding and for determining the binding affinity (Ki) of the test compound.

Methodology: Fluorescence Polarization (FP) Assay

FP is a homogeneous assay format that is well-suited for high-throughput screening.[5][6]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the target protein, a fluorescently labeled probe that binds to the target, and the test compounds.

  • Assay Plate Setup: In a microplate, add the target protein and the fluorescent probe.

  • Compound Addition: Add the test compounds at a range of concentrations.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence polarization. Calculate the IC50 and subsequently the Ki value.

Visualization of FP Assay Principle:

FP_Assay cluster_0 No Competitor cluster_1 With Competitor P Protein FP Fluorescent Probe P->FP Binding Result1 High Polarization FP->Result1 P2 Protein C Competitor (Test Compound) P2->C Binding FP2 Fluorescent Probe Result2 Low Polarization FP2->Result2

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Safety & Regulatory Compliance

Safety

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex organic building blocks requires more than just following a checklist—it demands a mechanistic understanding of the molecule's behavior. 2-Methyl-3-[(p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic building blocks requires more than just following a checklist—it demands a mechanistic understanding of the molecule's behavior. 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878714-39-7) is a versatile intermediate frequently utilized in drug development and synthetic research. However, its dual amine/carboxylic acid functionality and aromaticity dictate strict end-of-life management to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, engineered to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) framework.

Part 1: Physicochemical & Hazard Profiling

Before initiating any disposal protocol, we must establish the quantitative and qualitative parameters of the substance. These properties dictate our choice of Personal Protective Equipment (PPE), containment strategy, and ultimate destruction method.

ParameterData / CodeOperational Consequence
CAS Number 878714-39-7Essential for accurate EHS logging and RCRA-compliant labeling.
Physical State Solid (MW: 242.28 g/mol )Must be collected in wide-mouth solid waste containers; drain disposal is physically and legally prohibited (1[1]).
Acute Toxicity H302, H312, H332Harmful via ingestion, skin contact, and inhalation. Requires handling exclusively inside a certified fume hood.
Irritation Hazards H315, H319, H336Skin, eye, and respiratory irritant; mandates the use of nitrile gloves, a fastened lab coat, and safety goggles (2[2]).

Part 2: Mechanistic Causality (The "Why" Behind the Protocol)

Chemical disposal is an extension of the chemical reaction itself. The molecular architecture of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid includes a stable pyridine ring and an aromatic benzoic acid core. While simple aliphatic carboxylic acids can sometimes be neutralized and flushed, the robust aromaticity and nitrogen-containing heterocycles in this compound render it highly recalcitrant to the biological degradation processes used in municipal wastewater treatment facilities (3[3]).

By routing this compound strictly to a Non-Halogenated Organic Solid waste stream, it becomes an ideal candidate for high-temperature incineration or fuel blending. Because the molecule lacks halogens (such as chlorine or fluorine), its complete thermal oxidation yields only carbon dioxide, water vapor, and nitrogen oxides (NOx)—the latter of which are efficiently neutralized by standard incinerator scrubbers (4[4]). This self-validating system ensures complete molecular destruction without generating corrosive byproducts.

Part 3: Step-by-Step Disposal Protocol

Execute the following methodology to ensure safe containment and regulatory compliance.

Phase 1: Segregation & Containment Preparation
  • Select the Receptacle: Obtain a clean, compatible 1-liter or 4-liter wide-mouth High-Density Polyethylene (HDPE) or glass jar. Causality: Wide mouths prevent the aerosolization and spillage of solid powders during transfer, while HDPE/glass prevents chemical degradation of the container walls (5[5]).

  • Verify Segregation: Ensure the container is strictly designated for non-halogenated waste. Do not mix this compound with halogenated solvents, strong oxidizers, or concentrated mineral acids. Causality: Mixing with halogens complicates incineration and increases disposal costs, while mixing with oxidizers risks dangerous exothermic reactions (6[6]).

Phase 2: Active Transfer & Decontamination
  • Transfer the Solid: Working entirely inside a properly functioning fume hood (sash lowered to the appropriate level), use a non-sparking spatula to transfer leftover solid API, contaminated filter paper, or weigh boats into the designated waste container.

  • Triple-Rinse Primary Glassware: Triple-rinse any primary storage vials or reaction flasks with a compatible non-halogenated solvent (e.g., ethanol or acetone) to dissolve residual traces of the compound.

  • Route the Rinsate: Collect this rinsate in a separate liquid "Non-Halogenated Solvent Waste" carboy. Causality: Triple-rinsing ensures the primary container is RCRA-empty and safe for standard glass disposal, while safely capturing the residual API for liquid incineration.

Phase 3: Labeling & EHS Handoff
  • Apply GHS-Compliant Labeling: Affix a hazardous waste label immediately upon adding the first grain of waste. Explicitly write "2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid" (do not use abbreviations) and check the "Toxic" and "Irritant" hazard boxes.

  • Secondary Containment: Store the sealed container in a secondary containment tray within your lab's designated Satellite Accumulation Area (SAA), away from direct sunlight and moisture.

  • Request Pickup: Submit a waste pickup request to your EHS department before the container reaches 90% capacity or the 90-day regulatory accumulation limit.

Part 4: Disposal Logical Workflow

DisposalWorkflow A Waste Generation: 2-Methyl-3-[(pyridin-3-ylmethyl) -amino]-benzoic acid B Mixed with Halogenated Solvents/Compounds? A->B C Halogenated Waste Stream (Separate Container) B->C Yes D Non-Halogenated Organic Solid Waste Stream B->D No E HDPE/Glass Container + Secondary Containment D->E F EHS Pickup & High-Temp Incineration E->F

Workflow for classifying and disposing of the target benzoic acid derivative.

References

  • NextSDS. "2-methyl-3-[(3-pyridinylmethyl)amino]benzoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Michigan State University. "Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual." MSU Department of Chemistry. Available at: [Link]

  • Samex Environmental. "Class 4.1 Flammable Solids Examples and How To Dispose." Samex Environmental Hazardous Waste Management. Available at: [Link]

  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." BSU Environmental Health and Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

As a Senior Application Scientist, I have developed this comprehensive technical guide to establish a rigorous, self-validating safety framework for handling 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide to establish a rigorous, self-validating safety framework for handling 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878714-39-7).

In drug development and synthetic chemistry, safety protocols cannot be passive checklists; they must be active, causality-driven systems. By understanding the physicochemical properties of this compound, we can engineer handling and disposal workflows that inherently validate our safety measures and protect laboratory personnel.

Chemical Profile & Hazard Causality

2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (Molecular Weight: 242.28 g/mol ) is a solid, crystalline building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors.

Mechanistic Hazard Analysis:

  • Dermal and Ocular Irritation (H315, H319): The molecule contains both a carboxylic acid moiety and a basic secondary amine/pyridine ring. This zwitterionic character allows it to interact aggressively with the lipid bilayers and moisture of the skin and ocular mucosa, causing localized pH disruptions and severe irritation.

  • Respiratory Irritation (H335): As a dry, fine powder, the compound is highly susceptible to aerosolization via static charge. Inhalation of these particulates leads to direct deposition in the respiratory tract, where the compound dissolves in mucosal fluids, triggering acute respiratory irritation.

Understanding these mechanisms dictates that our primary operational goal is particulate containment and barrier isolation .

Quantitative PPE Matrix

To comply with OSHA's General Requirements for Personal Protective Equipment [1], the following PPE matrix has been engineered specifically for the physical properties of this compound.

PPE CategorySpecificationQuantitative/Performance MetricCausality / Rationale
Hand Protection Nitrile GlovesMinimum 4 mil thickness, AQL 1.5Nitrile provides a superior chemical barrier against solid organic acids and amines compared to latex, preventing dermal absorption.
Eye Protection Safety GogglesANSI Z87.1 certified, indirect ventingIndirect venting prevents the ingress of fine, aerosolized crystalline dust (MW 242.28) into the ocular mucosa.
Respiratory N95 / P100 Mask95% to 99.9% filtration efficiency at 0.3 µmMandatory if handling outside a certified fume hood to intercept H335 respiratory irritants before inhalation.
Body Protection Lab Coat100% Cotton or Flame-Resistant blendSynthetic fabrics generate static electricity, which can aerosolize fine powders. Cotton mitigates static buildup.

Operational Plan: Step-by-Step Handling Protocol

The following protocol is designed as a self-validating system. Each step contains an inherent check to ensure the preceding safety measure was effective, aligning with the National Research Council's guidelines for chemical management [2].

Phase 1: Pre-Operation Setup & Verification

  • Airflow Validation: Prior to opening the chemical container, verify that the chemical fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Causality: This specific velocity is required to capture fine organic powders without causing turbulent eddies that blow the powder back at the user.

  • Static Mitigation: Wipe down the interior work surface of the hood with a slightly damp, lint-free cloth. Causality: The residual ambient moisture grounds the workspace, neutralizing static charges that cause powder aerosolization.

Phase 2: Weighing and Transfer

  • Don PPE: Equip nitrile gloves, ANSI Z87.1 goggles, and a 100% cotton lab coat. Double-glove if handling bulk quantities (>50 grams).

  • Tool Selection: Utilize anti-static weighing boats and grounded, conductive spatulas.

  • Transfer Mechanics: Keep the source container and the weighing boat within 2 inches of each other. Causality: Minimizing the drop height exponentially reduces the kinetic energy transferred to the powder, preventing dust clouds.

  • Decontamination: Once weighed, seal the primary container. Wipe the exterior of the reagent bottle and the balance with a damp cloth before removing them from the hood.

Exposure Control & Handling Workflow

G Start Start: Chemical Handling PPE Don PPE: Nitrile, Goggles, Cotton Lab Coat Start->PPE Hood Verify Fume Hood (80-100 fpm) Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing PPE->Hood Spill Spill Detected? Weighing->Spill Clean Wet-Wipe Spill Protocol Spill->Clean Yes Proceed Proceed to Reaction/Assay Spill->Proceed No Dispose RCRA Compliant Disposal Clean->Dispose Proceed->Dispose

Workflow detailing exposure control, handling, and disposal pathways for the target compound.

Spill Response & RCRA-Compliant Disposal Plan

Because of its toxicity and irritant properties, waste containing 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid must be managed strictly under the Resource Conservation and Recovery Act (RCRA) guidelines [3].

Immediate Spill Response Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately halt work and don an N95/P100 respirator.

  • Suppress: Do not dry sweep. Dry sweeping introduces kinetic energy that aerosolizes the powder. Instead, gently cover the spill with absorbent pads lightly dampened with water or a compatible solvent (e.g., ethanol).

  • Collect: Use a non-sparking scoop to collect the dampened mass and place it into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Protocol:

  • Segregation: Do not mix this waste with strong oxidizing agents or strong acids, as the amine functionality may react exothermically.

  • Containment: Place all contaminated consumables (weighing boats, gloves, damp wipes) into a designated, sealable solid hazardous waste bin.

  • Labeling: Affix a compliant RCRA label stating: "Hazardous Waste: Toxic/Irritant Solid (Contains 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid)."

  • Storage: Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) until retrieval by a certified environmental health and safety (EHS) vendor.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 Occupational Safety and Health Administration (OSHA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / The National Academies Press[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview United States Environmental Protection Agency (EPA)[Link]

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